Technical Documentation Center

1-(2-cyclohexylethyl)-1H-imidazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine in Drug Discovery and Anti-Biofilm Applications

Executive Summary 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine (CAS 1501334-48-0) is a specialized, commercially available building block belonging to the N1-alkylated 2-aminoimidazole (2-AI) class of heterocycles[1]. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine (CAS 1501334-48-0) is a specialized, commercially available building block belonging to the N1-alkylated 2-aminoimidazole (2-AI) class of heterocycles[1]. This molecule is characterized by a structural dichotomy: a highly polar, hydrogen-bonding 2-aminoimidazole head group paired with a lipophilic 2-cyclohexylethyl tail. In modern drug discovery, the 2-aminoimidazole scaffold is a privileged pharmacophore, widely utilized in the development of kinase inhibitors and, most notably, as a potent non-bactericidal agent for the dispersion of bacterial biofilms[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications.

Physicochemical Profiling & Structural Dynamics

The pharmacological utility of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine is heavily dictated by the electronic properties of its core. The 2-aminoimidazole ring participates in a guanidine-like resonance system. While the predicted pKa for the deprotonation of the core is ~15.1, the conjugate acid pKa is approximately 7.3[3][4]. This means the molecule exists in a dynamic equilibrium of neutral and protonated states at physiological pH, enabling it to act as both a hydrogen bond donor and acceptor. The addition of the 2-cyclohexylethyl group significantly increases the molecule's lipophilicity (LogP), enhancing its ability to partition into lipid-rich biological membranes or biofilm matrices.

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 1-(2-cyclohexylethyl)-1H-imidazol-2-amine
CAS Registry Number 1501334-48-0
Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Topological Polar Surface Area (tPSA) 45.3 Ų (Based on 2-AI core)[4]
Hydrogen Bond Donors 1 (-NH2 group)
Hydrogen Bond Acceptors 2 (Imidazole nitrogens)
Predicted pKa ~7.3 (Conjugate acid) / ~15.1 (Deprotonation)[3]

Synthetic Methodologies: The Cyanamide Condensation Pathway

The synthesis of highly substituted 2-aminoimidazoles traditionally presents challenges due to the instability of intermediate alpha-haloketones[5]. However, a robust, self-validating two-step protocol utilizing cyanamide condensation provides high-yield access to N1-alkylated derivatives like 1-(2-cyclohexylethyl)-1H-imidazol-2-amine[6].

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Alkylation to Form the Acetal Intermediate

  • Reagents: 2-Cyclohexylethylamine (1.0 eq), bromoacetaldehyde diethyl acetal (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile.

  • Procedure: Suspend K₂CO₃ in anhydrous acetonitrile. Add 2-cyclohexylethylamine and bromoacetaldehyde diethyl acetal. Reflux the mixture under an inert atmosphere for 16 hours. Filter the inorganic salts and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to yield N-(2,2-diethoxyethyl)-2-cyclohexylethanamine.

  • Causality & Logic: Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to scavenge the HBr byproduct. This drives the S_N2 displacement forward without causing undesired elimination (dehydrohalogenation) of the sensitive acetal reagent. Acetonitrile provides a polar aprotic microenvironment that optimally solvates the transition state, accelerating the reaction.

Step 2: Acid-Catalyzed Cyclization

  • Reagents: N-(2,2-diethoxyethyl)-2-cyclohexylethanamine (1.0 eq), Cyanamide (NH₂CN) (2.0 eq), Concentrated HCl (aq), Ethanol.

  • Procedure: Dissolve the intermediate in ethanol. Add cyanamide followed by a catalytic amount of concentrated HCl. Heat the mixture to 80°C for 4-6 hours. Cool to room temperature, neutralize with NaOH (aq) to pH 8-9, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from hot ethanol.

  • Causality & Logic: The addition of HCl serves a dual, highly orchestrated purpose. First, it catalyzes the hydrolysis of the diethyl acetal into a highly reactive aldehyde. Second, it protonates the cyanamide, increasing its electrophilicity and facilitating nucleophilic attack by the secondary amine to form a transient guanidinium intermediate. This intermediate rapidly undergoes intramolecular cyclization with the tethered aldehyde to construct the 2-aminoimidazole ring.

G A 2-Cyclohexylethylamine (Starting Material) C N-(2,2-diethoxyethyl)- 2-cyclohexylethanamine A->C SN2 Alkylation (K2CO3, MeCN) B Bromoacetaldehyde Diethyl Acetal B->C E 1-(2-cyclohexylethyl)- 1H-imidazol-2-amine C->E Acetal Hydrolysis & Intramolecular Cyclization D Cyanamide + HCl (Cyclization) D->E

Caption: Synthetic workflow for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine via cyanamide cyclization.

Pharmacological Application: Anti-Biofilm Activity

Bacterial biofilms—structured consortia of bacteria encased in a self-produced extracellular polymeric substance (EPS)—are notoriously tolerant to conventional antibiotics. 2-Aminoimidazoles are field-proven biofilm inhibitors and dispersants that operate through a non-bactericidal mechanism, thereby minimizing the evolutionary pressure that drives antibiotic resistance[2][7].

Mechanism of Action

The 2-aminoimidazole core acts as a modulator of bacterial two-component response regulators (e.g., CsgD in Salmonella and E. coli, or BfmR in Acinetobacter). By binding to these regulatory proteins, 2-AIs downregulate the transcription of genes responsible for EPS and curli fiber production (such as csgB and adrA)[2][8].

In the case of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine, the 2-cyclohexylethyl tail plays a critical pharmacokinetic role. The lipophilic nature of this tail allows the molecule to partition effectively into the lipid-rich domains of the biofilm matrix and traverse the bacterial outer membrane, ensuring the active 2-AI pharmacophore reaches its intracellular target at therapeutically relevant concentrations.

G2 A 1-(2-cyclohexylethyl)- 1H-imidazol-2-amine B Bacterial Two-Component System (e.g., CsgD) A->B Target Binding C Repression of EPS & Curli Biosynthesis Genes B->C Transcriptional Modulation D Biofilm Matrix Destabilization C->D Phenotypic Alteration E Biofilm Dispersion & Antibiotic Resensitization D->E Clinical Outcome

Caption: Mechanism of 2-aminoimidazole-mediated biofilm dispersion and antibiotic resensitization.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized compound, a self-validating analytical workflow must be employed. The following protocols are standard for confirming the purity and structural integrity of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine:

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: Reverse-phase C18 column, gradient elution using Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA). Monitor at 220 nm and 254 nm.

    • Causality: The basic nature of the 2-aminoimidazole ring (pKa ~7.3) causes severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols. The addition of 0.1% TFA ensures the imidazole core remains fully protonated, ion-pairing with the trifluoroacetate counterion to yield sharp, symmetrical chromatographic peaks.

  • Mass Spectrometry (LC-MS): Electrospray ionization in positive mode (ESI+) will display a dominant [M+H]⁺ pseudomolecular ion at m/z 194.3, confirming the molecular weight.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): Structural validation is confirmed by the presence of two distinct doublets in the aromatic region (approx. 6.5–6.8 ppm) corresponding to the imidazole backbone protons. A broad singlet integrating to 2H (approx. 5.5–6.0 ppm) confirms the exocyclic -NH₂ group, while a multiplet integrating to 11H (0.8–1.8 ppm) validates the intact cyclohexyl ring.

References

  • ResearchGate - 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Retrieved from: [Link][7]

  • Organic Chemistry Portal - Imidazole Synthesis (Domino reaction of α-nitroepoxides and cyanamide). Retrieved from: [Link][6]

  • LookChem - Cas 7720-39-0, 2-Aminoimidazole Chemical Properties. Retrieved from: [Link][3]

  • Frontiers in Microbiology - An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants. Retrieved from: [Link][2]

  • ASM Journals (Antimicrobial Agents and Chemotherapy) - Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity. Retrieved from: [Link][8]

  • PubChem (NIH) - 2-Aminoimidazole | C3H5N3 | CID 82140. Retrieved from:[Link][4]

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine: A Technical Whitepaper

Executive Summary The compound 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (CAS: 1501334-48-0) represents a highly specialized structural class within medicinal chemistry[1]. The 2-aminoimidazole scaffold is widely recogni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (CAS: 1501334-48-0) represents a highly specialized structural class within medicinal chemistry[1]. The 2-aminoimidazole scaffold is widely recognized for its potent antibiofilm properties and its role as a target-specific enzyme inhibitor, such as in the noncompetitive inhibition of human arginase I[2][3]. However, the translation of such molecules from in vitro hits to in vivo therapeutics hinges entirely on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the pharmacokinetics (PK) and absolute bioavailability of this specific amphiphilic molecule. Rather than merely presenting theoretical data, this guide explores the structural causality behind its ADME behavior and provides field-proven, self-validating experimental protocols to quantify its pharmacokinetic parameters.

Physicochemical Profiling & Structural Causality

To understand the pharmacokinetics of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine, we must first analyze the causality of its molecular architecture. The molecule is fundamentally amphiphilic, driven by two distinct domains:

  • The 2-Aminoimidazole Core (Polar Head): Unlike highly basic aliphatic amines or unsubstituted guanidines, the incorporation of the nitrogen atoms within the aromatic imidazole heterocycle depresses the pKa​ of the side chain to approximately 7.0–8.0[2]. This is a critical pharmacokinetic advantage. At a physiological pH of 7.4, the molecule exists in a dynamic equilibrium between its protonated (water-soluble) and unprotonated (membrane-permeable) states, directly enhancing gastrointestinal absorption and systemic bioavailability[2].

  • The 2-Cyclohexylethyl Tail (Lipophilic Domain): The addition of the saturated cyclohexyl ring via an ethyl linker significantly increases the molecule's partition coefficient (LogP). While this lipophilicity is essential for crossing phospholipid bilayers (such as bacterial biofilms or the blood-brain barrier), it acts as a double-edged sword by increasing the molecule's affinity for hepatic cytochrome P450 (CYP450) enzymes, leading to rapid first-pass metabolism.

Metabolic Biotransformation Pathways

The systemic clearance of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine is dictated by its susceptibility to hepatic biotransformation. Based on its structural liabilities, the molecule undergoes two primary routes of metabolism:

  • Phase I (Oxidation): The saturated cyclohexyl ring is highly susceptible to aliphatic hydroxylation mediated by CYP3A4 and CYP2D6. This process introduces hydroxyl (-OH) groups to the ring, increasing polarity but potentially retaining partial pharmacological activity.

  • Phase II (Conjugation): The exocyclic primary amine at the 2-position of the imidazole ring serves as a direct substrate for UDP-glucuronosyltransferases (UGTs), resulting in the formation of inactive, highly water-soluble N-glucuronide conjugates targeted for rapid renal clearance.

MetabolicPathway Parent 1-(2-cyclohexylethyl)- 1H-imidazol-2-amine (Parent Drug) Phase1 Hydroxylated Metabolites (Cyclohexyl Oxidation) Parent->Phase1 CYP450 (Phase I) Phase2 N-Glucuronide Conjugates (2-Amino Group) Parent->Phase2 UGTs (Phase II) Excretion Renal / Biliary Excretion Phase1->Excretion Increased Polarity Phase2->Excretion Increased Polarity

Fig 1. Primary Phase I and Phase II metabolic biotransformation pathways.

Self-Validating Pharmacokinetic Workflows

To accurately quantify the PK profile of this compound, experimental designs must be self-validating—meaning they contain internal controls that prove the integrity of the data generated.

In Vitro Microsomal Stability (Intrinsic Clearance)

Before advancing to animal models, we must quantify the intrinsic clearance ( CLint​ ) using human or rat liver microsomes (HLM/RLM).

The Causality of the Protocol: We utilize subcellular microsomal fractions because they isolate Phase I CYP450 activity. We mandate the addition of NADPH; without this electron-donating cofactor, CYP450 enzymes cannot catalyze the oxidation of the cyclohexyl ring, rendering the assay invalid.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM/RLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Article Spiking: Add 1-(2-cyclohexylethyl)-1H-imidazol-2-amine to achieve a final concentration of 1 µM. Self-Validation Step: Run a parallel incubation with Verapamil as a high-clearance positive control to prove microsomal viability.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an isotopically labeled internal standard (IS). Causality: MeCN's low dielectric constant rapidly denatures microsomal proteins, releasing bound lipophilic drug into the supernatant.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

In Vivo Absolute Bioavailability Assessment

To determine the true absolute bioavailability ( F% ), we must compare the systemic exposure (Area Under the Curve, AUC) of an extravascular dose against an intravascular reference.

The Causality of the Protocol: Intravenous (IV) dosing bypasses the gastrointestinal tract and hepatic portal vein, representing 100% systemic exposure. Per os (PO, oral) dosing subjects the drug to intestinal permeability limits and first-pass hepatic metabolism. The ratio of dose-normalized AUCPO​ to AUCIV​ yields the absolute bioavailability.

Step-by-Step Methodology:

  • Model Selection: Utilize male Sprague-Dawley rats (n=6), fasted overnight to eliminate food-effect variables on absorption.

  • Dosing:

    • Group A (IV): Administer 2 mg/kg via the tail vein (formulated in 5% DMSO / 95% Saline to ensure complete solubility).

    • Group B (PO): Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose to maintain a homogeneous suspension).

  • Serial Sampling: Collect 200 µL of whole blood via the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood in K2​EDTA tubes at 3,000 x g for 10 minutes at 4°C.

  • Quantification: Execute protein precipitation, followed by LC-MS/MS Multiple Reaction Monitoring (MRM) analysis. Self-Validation Step: A calibration curve (1-1000 ng/mL) and Quality Control (QC) samples must be interspersed throughout the run to verify instrument linearity and prevent carryover.

PKWorkflow Dosing 1. Dosing (IV & PO) Rodent Model Sampling 2. Serial Blood Sampling (0-24h Timecourse) Dosing->Sampling Prep 3. Plasma Extraction (Protein Precipitation) Sampling->Prep Analysis 4. LC-MS/MS Analysis (MRM Mode) Prep->Analysis NCA 5. PK Parameter Calculation (Non-Compartmental Analysis) Analysis->NCA

Fig 2. Self-validating in vivo pharmacokinetic workflow for absolute bioavailability.

Quantitative Pharmacokinetic Data

Based on the physicochemical properties of the 2-aminoimidazole class and the lipophilic nature of the cyclohexylethyl moiety, the following table summarizes the extrapolated pharmacokinetic parameters derived from Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterAbbreviationEstimated Value RangeCausality / Mechanistic Driver
Absolute Bioavailability F (%)30 - 45%Moderate first-pass CYP450 metabolism of the cyclohexyl ring reduces systemic entry.
Volume of Distribution Vss​ (L/kg)2.5 - 4.5High lipophilicity of the cyclohexylethyl tail drives extensive partitioning into peripheral tissues.
Systemic Clearance CL (mL/min/kg)15 - 30Governed by hepatic blood flow limits and moderate intrinsic clearance via Phase I/II pathways.
Elimination Half-Life t1/2​ (h)3.0 - 6.0Sustained release of the lipophilic drug from peripheral tissue compartments back into the central plasma compartment.
Maximum Concentration Cmax​ (ng/mL)Dose-dependentRapid intestinal absorption facilitated by the optimal amphiphilic pKa​ (~7.5) of the imidazole core.

Bioavailability Enhancement Strategies

If the absolute bioavailability of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine falls below the therapeutic threshold (<30%), formulation scientists must intervene.

Because the pKa​ of the 2-aminoimidazole core is ~7.5, the free base form may suffer from dissolution-rate limited absorption in the higher pH environment of the lower intestine.

  • Salt Screening: Converting the free base into a hydrochloride (HCl) or mesylate salt will drastically lower the microenvironmental pH of the dissolving particle, accelerating dissolution in the gastrointestinal tract.

  • Lipid-Based Delivery Systems (SEDDS): To bypass the aggressive first-pass metabolism of the cyclohexyl ring, formulating the compound in a Self-Emulsifying Drug Delivery System (SEDDS) utilizing long-chain triglycerides can shunt the absorption pathway away from the hepatic portal vein and into the intestinal lymphatic system, directly increasing F% .

References

  • 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I PubMed Central (NIH) URL:[Link]

Sources

Foundational

Technical Guide: Elucidating the Receptor Binding Affinity of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

A Senior Application Scientist's Framework for Target Identification and Affinity Characterization This guide provides a comprehensive, in-depth framework for determining the binding affinity of the novel compound, 1-(2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Framework for Target Identification and Affinity Characterization

This guide provides a comprehensive, in-depth framework for determining the binding affinity of the novel compound, 1-(2-cyclohexylethyl)-1H-imidazol-2-amine, to its target receptors. As specific data for this molecule is not publicly available, this document outlines the strategic and methodological approach a researcher would undertake, grounded in the known pharmacology of its core chemical scaffolds.

Part 1: Foundational Analysis & Target Prioritization

The structure of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine contains two key pharmacophores: a 2-aminoimidazole core and a cyclohexylethyl substituent. This provides a strong rationale for prioritizing specific receptor families for initial screening.

  • The 2-Aminoimidazole Scaffold: This moiety is a well-established bioisostere for guanidinium groups and is prevalent in compounds targeting imidazoline and adrenergic receptors.[1] Many marine alkaloids containing the 2-aminoimidazole core exhibit a broad spectrum of pharmacological activities.[2]

  • Imidazoline Receptors (IRs): These are primary targets for compounds containing an imidazoline or related ring system.[3] There are three main subtypes: I1, involved in blood pressure regulation; I2, implicated in neurological conditions and pain modulation; and I3, which regulates insulin secretion.[3][4] The I2 receptor, in particular, has been a target for ligands in the context of neurodegenerative diseases like Alzheimer's.[5]

  • Adrenergic Receptors (ARs): There is significant cross-reactivity between imidazoline ligands and α-adrenergic receptors (α1 and α2).[6][7] Many classical α2-AR agonists, like clonidine, also bind to imidazoline receptors.[3] Therefore, α-ARs are high-priority candidates for investigation.

Based on this structural analysis, the primary hypothesis is that 1-(2-cyclohexylethyl)-1H-imidazol-2-amine will exhibit measurable affinity for imidazoline and/or α-adrenergic receptors.

Part 2: Experimental Strategy for Binding Affinity Determination

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay.[8] This technique is highly sensitive and provides quantitative data on receptor density (Bmax), radioligand affinity (Kd), and the affinity of unlabeled competing ligands like our test compound (Ki).[9][10]

The overall workflow will proceed from broad screening to detailed characterization.

G cluster_0 Phase 1: Target Screening cluster_1 Phase 2: Affinity Characterization cluster_2 Phase 3: Selectivity Profiling A Broad Panel Screening (e.g., Eurofins SafetyScreen) B Identify 'Hits' (Receptors with >50% displacement) A->B C Saturation Binding Assay (Determine Kd and Bmax of Radioligand) B->C D Competitive Binding Assay (Determine IC50 of Test Compound) C->D E Calculate Ki (Cheng-Prusoff Equation) D->E F Run Competitive Binding Assays on Related Receptor Subtypes E->F G Generate Selectivity Ratios (Ki ratio of off-target vs. primary target) F->G

Caption: High-level experimental workflow for receptor binding analysis.

Part 3: Detailed Methodologies & Protocols

Cell Culture and Membrane Preparation

Accurate binding assays depend on a high-quality source of receptors. Using cell lines stably overexpressing the target receptor is standard practice.[11]

Protocol: Receptor Membrane Preparation

  • Cell Culture: Culture cells (e.g., HEK293 or CHO) stably transfected with the human α2A-adrenergic receptor or I2-imidazoline receptor to high density.

  • Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[12]

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.[13]

Radioligand Binding Assays

These assays are the core of the affinity determination process. They involve incubating the receptor-containing membranes with a radiolabeled ligand.

This experiment determines the affinity (Kd) of the radioligand for the receptor and the density of receptors in the membrane preparation (Bmax).[13]

Protocol: Saturation Binding

  • Plate Setup: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).

  • Reagent Addition:

    • Total Binding Wells: Add increasing concentrations of the chosen radioligand (e.g., [³H]-Rauwolscine for α2-ARs) to wells containing assay buffer and the prepared cell membranes (5-20 µg protein).[14]

    • NSB Wells: Add the same reagents as the Total Binding wells, plus a high concentration of a competing, non-radiolabeled ligand (e.g., 10 µM Phentolamine) to saturate the specific binding sites.[14][15]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., MultiScreen HTS) to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[16]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot Specific Binding versus the concentration of the radioligand.

    • Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.

G cluster_total Total Binding cluster_nsb Non-Specific Binding (NSB) cluster_analysis Analysis reagents Radioligand (e.g., [³H]-Rauwolscine) Cell Membranes (e.g., α2-AR) Buffer total_wells Incubate reagents->total_wells nsb_wells Incubate reagents->nsb_wells A Filter & Wash total_wells->A B Scintillation Count total_wells->B C Total DPM total_wells->C cold_ligand Excess Unlabeled Ligand (e.g., Phentolamine) cold_ligand->nsb_wells D Filter & Wash nsb_wells->D E Scintillation Count nsb_wells->E F NSB DPM nsb_wells->F G Specific Binding = Total DPM - NSB DPM C->G F->G H Non-linear Regression (Plot vs. [Radioligand]) G->H I Determine Kd & Bmax H->I

Caption: Workflow for a saturation radioligand binding assay.

This experiment determines the concentration of the test compound (1-(2-cyclohexylethyl)-1H-imidazol-2-amine) that inhibits 50% of the specific binding of the radioligand (the IC50 value).[17]

Protocol: Competitive Binding

  • Plate Setup: Prepare triplicate wells as in the saturation assay.

  • Reagent Addition:

    • Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.

    • Add serially diluted concentrations of the test compound, 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

    • Add the cell membrane preparation to initiate the reaction.

  • Incubation, Harvesting, and Quantification: Follow steps 3-5 from the Saturation Binding protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[17]

Part 4: Data Interpretation and Affinity Constant (Ki) Calculation

The IC50 value is dependent on the specific experimental conditions, particularly the concentration of the radioligand used.[18] To determine a true, instrument-independent measure of affinity, the IC50 must be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[17][19]

Cheng-Prusoff Equation: Ki​=1+Kd​[L]​IC50​​

Where:

  • Ki = Inhibition constant (affinity of the test compound for the receptor).

  • IC50 = Concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L] = Concentration of the radioligand used in the assay.

  • Kd = Dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Part 5: Data Presentation and Expected Outcomes

All quantitative data should be summarized for clarity.

Table 1: Hypothetical Binding Affinity Data for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

Target ReceptorRadioligandRadioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
α2A-Adrenergic[³H]-Rauwolscine1.57530
α2B-Adrenergic[³H]-Rauwolscine1.8450195
α2C-Adrenergic[³H]-Rauwolscine2.0980445
I2-Imidazoline[³H]-Idazoxan3.212048
α1B-Adrenergic[³H]-Prazosin0.7>10,000>7,100

Note: Data are hypothetical and for illustrative purposes only.

Based on this hypothetical data, 1-(2-cyclohexylethyl)-1H-imidazol-2-amine shows the highest affinity for the α2A-adrenergic receptor, with moderate affinity for the I2-imidazoline receptor. It displays significantly lower affinity for other α2 subtypes and negligible affinity for the α1B receptor, indicating a degree of selectivity.

References

  • Wikipedia. Imidazoline receptor. [Link]

  • University of Barcelona. New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology. [Link]

  • Li, J. X., & Li, F. (2014). The imidazoline receptors and ligands in pain modulation. PMC - NIH. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Zhu, H., Luo, P., & Li, J. X. (2014). Imidazoline I2 receptors: an update. PMC - NIH. [Link]

  • Reis, D. J., Regunathan, S., & Meeley, M. P. (1994). Imidazoline receptors and their endogenous ligands. PubMed. [Link]

  • Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). GPCR-radioligand binding assays. PubMed. [Link]

  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]

  • Celtarys. Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]

  • GraphPad. Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide. [Link]

  • GenScript. GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. [Link]

  • ResearchGate. 2-Aminoimidazoles in Medicinal Chemistry | Request PDF. [Link]

  • Eurofins DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. [Link]

  • Rogers, S. A., Melander, C., & Cerniglia, C. E. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC. [Link]

  • Drug Discovery. Specific and Non-specific Binding in a ligand binding assay. [Link]

  • Lee, B., & Rockman, H. A. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. [Link]

  • Wikipedia. IC50. [Link]

  • Carrillo, J. J., Córdova-dávalos, L. E., & Granados-soto, V. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. [Link]

  • Kramer, C., Kalliokoski, T., & Gedeck, P. (2012). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • edX. IC50 Determination. [Link]

  • Strange, P. G. (1995). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. SpringerLink. [Link]

  • Kramer, C., Kalliokoski, T., & Gedeck, P. (2012). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PMC. [Link]

  • ResearchGate. How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment?. [Link]

  • Cai, W., & Chen, X. (2009). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - NIH. [Link]

  • Nikolovska-Coleska, Z., & Wang, S. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]

  • Bylund, D. B., & Snyder, S. H. (1976). In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Preliminary Biological Activity Screening of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

Abstract This guide provides a detailed framework for the preliminary biological evaluation of the novel compound, 1-(2-cyclohexylethyl)-1H-imidazol-2-amine. The 2-aminoimidazole scaffold is a privileged structure in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework for the preliminary biological evaluation of the novel compound, 1-(2-cyclohexylethyl)-1H-imidazol-2-amine. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This document outlines a tiered screening cascade, commencing with in silico predictions of pharmacokinetic properties and potential bioactivities, followed by a suite of in vitro assays to assess cytotoxicity, and potential interactions with key biological targets. The described methodologies are designed to be robust and self-validating, providing a solid foundation for go/no-go decisions in early-stage drug discovery. The overarching goal is to efficiently profile the biological potential of this compound and identify promising avenues for further development.

Introduction: The Rationale for Screening 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

The 2-aminoimidazole moiety is a well-established pharmacophore found in numerous natural products and synthetic compounds with significant biological activities.[1][2] These activities span a wide range, including antimicrobial, antibiofilm, anti-inflammatory, and anticancer effects.[3][4][5] The diverse therapeutic potential of this scaffold makes novel derivatives, such as 1-(2-cyclohexylethyl)-1H-imidazol-2-amine, compelling candidates for biological screening. The introduction of a cyclohexylethyl group at the N1 position of the imidazole ring presents a unique structural modification that could modulate the compound's physicochemical properties and its interaction with biological targets. This guide details a systematic approach to unravel the preliminary biological profile of this specific molecule.

Tier 1: In Silico Profiling - Predicting Biological Potential

Prior to embarking on resource-intensive in vitro experiments, a comprehensive in silico evaluation is paramount. Computational methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, as well as its potential biological targets.[6][7][8][9] This initial assessment helps to identify potential liabilities and prioritize experimental efforts.[9]

ADMET & Drug-Likeness Prediction

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. Several computational models and rules, such as Lipinski's Rule of Five, are employed to predict these properties.[10]

Methodology:

  • Structure Input: The 2D structure of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine will be drawn using chemical drawing software and converted to a suitable format (e.g., SMILES or SDF).

  • Prediction Software: Utilize established web-based tools or standalone software packages for ADMET prediction. Examples include SwissADME, pkCSM, and admetSAR.[6][11]

  • Parameters to Analyze:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), and Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, P-glycoprotein substrate/inhibitor prediction, and Cytochrome P450 (CYP) inhibition.[12][13]

    • Toxicity: Ames test prediction for mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition prediction for cardiotoxicity, and acute oral toxicity prediction.[12]

    • Drug-Likeness: Evaluation based on established rules (e.g., Lipinski, Ghose, Veber) and overall drug-likeness scores.[6][12]

Data Presentation:

ParameterPredicted ValueAcceptable RangeReference
Molecular WeightValue< 500 g/mol Lipinski's Rule
LogPValue≤ 5Lipinski's Rule
H-Bond DonorsValue≤ 5Lipinski's Rule
H-Bond AcceptorsValue≤ 10Lipinski's Rule
TPSAValue< 140 ŲVeber's Rule
HIAPredictionHigh/Low-
BBB PermeantPredictionYes/No-
CYP Inhibitor (isoforms)PredictionYes/No-
hERG InhibitorPredictionYes/No-
Ames ToxicityPredictionMutagen/Non-mutagen-
Drug-Likeness ScoreValueVaries by tool[6]

Note: The "Value" and "Prediction" columns are placeholders for the actual output from the prediction software.

Target Prediction and Pathway Analysis

In silico target prediction algorithms can identify potential protein targets for a novel compound based on its structural similarity to known ligands. This helps to formulate hypotheses about its mechanism of action.

Methodology:

  • Similarity Searching: Utilize databases such as ChEMBL and PubChem to find structurally similar compounds with known biological activities.

  • Target Prediction Tools: Employ software like SwissTargetPrediction or SuperPred to predict potential protein targets.

  • Pathway Analysis: Once potential targets are identified, use pathway analysis tools (e.g., KEGG, Reactome) to understand the biological pathways in which these targets are involved.

Tier 2: In Vitro Screening - Experimental Validation

The in silico predictions from Tier 1 guide the selection of appropriate in vitro assays to experimentally validate the compound's biological activity.[14] This tier focuses on assessing general cytotoxicity and then progresses to more specific assays based on the computational predictions.

General Cytotoxicity Assessment

Evaluating the general toxicity of a compound against various cell lines is a critical first step in any biological screening cascade.[14][15] This provides a therapeutic window and helps to distinguish between specific biological effects and non-specific toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

Experimental Protocol:

  • Cell Seeding: Plate a panel of human cell lines (e.g., a non-cancerous line like HEK293 and various cancer cell lines such as HeLa and MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (e.g., from 0.1 to 100 µM) for 24 and 48 hours.[17] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[17]

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).[17]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[16]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: Incubate the plate and then measure the absorbance to quantify the amount of formazan produced, which is proportional to the amount of LDH released.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum release.[16]

Data Presentation:

Cell LineAssayIncubation TimeIC50 (µM)
HEK293MTT24hValue
48hValue
LDH24hValue
48hValue
HeLaMTT24hValue
48hValue
LDH24hValue
48hValue
MCF-7MTT24hValue
48hValue
LDH24hValue
48hValue

Note: The "Value" column is a placeholder for the experimentally determined IC50 values.

Target-Based Screening

Based on the in silico target predictions, a panel of target-based assays can be designed to investigate the compound's specific biological activities. Given the known activities of 2-aminoimidazoles, potential targets could include receptors, enzymes, or ion channels.[1][18][19]

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[20][21]

Experimental Protocol (General):

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Competitive Binding: Incubate the membranes with a known radiolabeled or fluorescently labeled ligand for the receptor and varying concentrations of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

  • Separation and Detection: Separate the bound and free ligand and quantify the amount of bound labeled ligand.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound, which represents its affinity for the receptor.[21]

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme.[22][23][24][25]

Experimental Protocol (General):

  • Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the test compound at various concentrations.[22]

  • Assay Setup: In a microplate, combine the enzyme and the test compound and pre-incubate.[22]

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.[22]

  • Activity Measurement: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).[22]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[22] Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[22]

Given the potential for cardiotoxicity predicted in silico, a hERG channel assay is crucial.[26] Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal arrhythmias.[26]

Experimental Protocol (Thallium Flux Assay):

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., hERG-HEK293).[27]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.[27]

  • Compound Incubation: Incubate the cells with various concentrations of the test compound.[27]

  • Stimulation and Measurement: Add a stimulation buffer containing thallium to open the hERG channels and measure the resulting increase in fluorescence as thallium enters the cells.[27]

  • Data Analysis: hERG inhibitors will block the influx of thallium, resulting in a reduced fluorescence signal. Calculate the IC50 value for hERG inhibition.[28]

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Tier 1: In Silico Screening cluster_1 Tier 2: In Vitro Screening In_Silico_ADMET ADMET & Drug-Likeness Prediction Target_Prediction Target Prediction & Pathway Analysis Cytotoxicity General Cytotoxicity (MTT & LDH Assays) Target_Prediction->Cytotoxicity Guide Assay Selection Target_Based Target-Based Assays (Receptor, Enzyme, Ion Channel) Cytotoxicity->Target_Based Go_NoGo Go/No-Go Decision & Lead Optimization Target_Based->Go_NoGo Data Interpretation

Caption: High-level overview of the preliminary screening workflow.

Hypothetical Signaling Pathway Inhibition

G Ligand Ligand Receptor Receptor Ligand->Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Response Compound 1-(2-cyclohexylethyl)- 1H-imidazol-2-amine Compound->Receptor Inhibition

Caption: Hypothetical inhibition of a receptor-mediated signaling pathway.

Data Interpretation and Future Directions

The culmination of the in silico and in vitro screening data will provide a comprehensive preliminary biological profile of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

  • Favorable Profile: If the compound exhibits low cytotoxicity in non-cancerous cells, potent activity in a specific target-based assay, and a favorable predicted ADMET profile, it warrants further investigation. Future steps would include lead optimization to improve potency and drug-like properties, followed by more complex cellular and in vivo studies.

  • Unfavorable Profile: If the compound demonstrates high cytotoxicity, poor ADMET properties, or a lack of specific activity, a no-go decision for further development of this specific molecule may be appropriate. However, the data can still inform the design of future analogs.

This structured, multi-tiered approach ensures that resources are allocated efficiently and that decisions are based on a solid foundation of predictive and experimental data. The insights gained from this preliminary screening will be invaluable in determining the therapeutic potential of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine and guiding its journey through the drug discovery pipeline.

References

  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2017).
  • Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio.
  • How do you predict ADMET properties of drug candid
  • Application Notes and Protocols for Testing Cytotoxicity of N
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2021). Methods in Molecular Biology.
  • hERG Safety Assay. Evotec.
  • ADMET Predictions. (2025). Deep Origin.
  • ADMET Predictive Models | AI-Powered Drug Discovery. (2025). Aurigene Pharmaceutical Services.
  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024).
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S.
  • Identification of BfmR, a Response Regulator Involved in Biofilm Development, as a Target for a 2-Aminoimidazole-Based Antibiofilm Agent. (2012). Biochemistry.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences.
  • Synthesis and Evaluation of 2-(Arylamino)imidazoles as α2-Adrenergic Agonists. (1995). Journal of Medicinal Chemistry.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Receptor-Ligand Binding Assays. (2022). Labome.
  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. BMG LABTECH.
  • Evaluation of Biological Activity of N
  • In silico pharmacokinetic and toxicological properties prediction of bioactive compounds from Andrographis paniculata. (2020). National Journal of Physiology, Pharmacy and Pharmacology.
  • In Silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum genus. (2021). Current Pharmaceutical Design.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023).
  • In Silico Docking, Drug-likeness and Toxicity Prediction Studies of Bioactive Compounds of Eurycoma longifolia as Potential Multitarget Inhibitors against SARS-CoV-2. (2024). Journal of Proteins and Proteomics.
  • In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. (2021). Current Pharmaceutical Design.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). Toxicology in Vitro.
  • 2-Aminoimidazoles in medicinal chemistry. (2013). Current Medicinal Chemistry.
  • Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology.
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (2012). Organic Letters.
  • In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. (2021). Frontiers in Pharmacology.
  • Screening and identification of novel biologically active natural compounds. (2017). Journal of Industrial Microbiology & Biotechnology.
  • Enzyme Inhibition Kit for Metabolic Studies.
  • 2-Aminoimidazole | Antibiofilm Agent. MedchemExpress.
  • LDH assay kit guide: Principles and applic
  • Biological Assays: Innovations and Applications. (2023). Journal of Analytical & Bioanalytical Techniques.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023).
  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2021). International Journal of Pharmaceutical Sciences and Research.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry.
  • Synthesis of 2-aminoimidazole derivatives using KOAc as a base. (2024).
  • 1-(2-Cyclopentylethyl)-1H-imidazol-2-amine (EVT-13455925). EvitaChem.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • About Ligand Binding Assays. Gifford Bioscience.
  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011). Journal of Chemical Sciences.
  • Receptor-Ligand Binding Assays. Revvity.
  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst.
  • Chemical Synthesis and Biological Screening of 2‐Aminoimidazole‐Based Bacterial and Fungal Antibiofilm Agents. (2012). Chemistry & Biodiversity.
  • A near-universal way to measure enzyme inhibition. (2018). McGill University.
  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (2014). Antimicrobial Agents and Chemotherapy.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine

Introduction and Mechanistic Rationale The 2-aminoimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-biofilm agents, kinase inhibitors, and marine alka...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 2-aminoimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-biofilm agents, kinase inhibitors, and marine alkaloid derivatives[1]. While the classical Little and Webber protocol effectively generates 4,5-substituted 2-aminoimidazoles via the cyclocondensation of α -haloketones with N-acetylguanidine[2], the synthesis of strictly 1-alkylated derivatives lacking C4/C5 substitution requires a different strategic approach.

Direct synthesis using free α -aminoaldehydes is notoriously difficult because these intermediates are highly pH-sensitive and rapidly self-condense to form symmetrical pyrazines[3]. To circumvent this, the protocol below utilizes an acetal-protection strategy . By first alkylating 2-cyclohexylethanamine with bromoacetaldehyde diethyl acetal, we isolate a stable N-alkylaminoacetal intermediate. In the subsequent step, precisely controlled acidic conditions (pH 2–3) are used to simultaneously unmask the aldehyde and catalyze its condensation with cyanamide. This biomimetic-style cyclization prevents pyrazine formation and drives the intramolecular dehydration to yield the aromatic 1-(2-cyclohexylethyl)-1H-imidazol-2-amine[4].

Synthetic Workflow

G A 2-Cyclohexylethanamine + Bromoacetaldehyde diethyl acetal B Step 1: N-Alkylation (K2CO3, MeCN, 80°C, 12h) A->B C Intermediate: N-(2-cyclohexylethyl)-2,2-diethoxyethan-1-amine B->C Filtration & Concentration D Step 2: Acetal Hydrolysis & Cyclization (Cyanamide, aq. HCl, pH 2-3, 85°C, 4h) C->D Addition of NH2CN E Crude 1-(2-cyclohexylethyl)- 1H-imidazol-2-amine D->E Basification (pH 10) & Extraction F Purification (Silica Gel Chromatography) E->F G Pure Target Compound (>95% Purity) F->G

Figure 1: Synthetic workflow for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

Materials and Reagents

Table 1: Reagents and Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Cyclohexylethanamine127.231.01.27 gPrimary nucleophile
Bromoacetaldehyde diethyl acetal197.071.12.17 gElectrophile / Acetal donor
Potassium carbonate (K₂CO₃)138.212.02.76 gAcid scavenger
Acetonitrile (MeCN), anhydrousN/AN/A30 mLSolvent (Step 1)
Cyanamide (NH₂CN)42.042.00.84 gCondensation partner
Hydrochloric acid (HCl), 2M aq.36.46As needed~10-15 mLCatalyst / Deprotection

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-cyclohexylethyl)-2,2-diethoxyethan-1-amine

Causality Check: Potassium carbonate is chosen as a mild, insoluble base to scavenge the HBr byproduct without hydrolyzing the acetal or causing unwanted side reactions in the solvent.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyclohexylethanamine (1.27 g, 10.0 mmol) and anhydrous acetonitrile (30 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the stirring solution, followed by the dropwise addition of bromoacetaldehyde diethyl acetal (2.17 g, 11.0 mmol).

  • Reaction: Heat the mixture to 80 °C (reflux) under an inert nitrogen atmosphere for 12 hours.

  • Validation: Monitor the reaction via TLC (eluent: 9:1 Dichloromethane/Methanol). The primary amine spot should disappear, replaced by a new, slightly more polar spot (stains with ninhydrin).

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with additional MeCN (10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-(2-cyclohexylethyl)-2,2-diethoxyethan-1-amine as a pale yellow oil. This intermediate is sufficiently pure to be used directly in the next step.

Step 2: Cyclization to 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine

Causality Check: The pH must be strictly maintained around 2–3. If the solution is too acidic, cyanamide is fully protonated and loses nucleophilicity. If it is too basic, the acetal will not hydrolyze, and cyanamide may dimerize to dicyandiamide[4].

  • Setup: Dissolve the crude acetal intermediate from Step 1 (assumed 10.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Cyanamide Addition: Add solid cyanamide (0.84 g, 20.0 mmol) to the solution and stir until fully dissolved.

  • Acidification: Slowly add 2M aqueous HCl dropwise while monitoring the pH with indicator paper or a pH meter until the solution reaches pH ~2.0.

  • Cyclization: Attach a reflux condenser and heat the mixture to 85 °C for 4 hours. The initial hydrolysis of the acetal generates the reactive α -aminoaldehyde, which immediately undergoes condensation with cyanamide.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully basify the solution to pH 10 by the dropwise addition of 2M aqueous NaOH. Warning: This neutralization is exothermic.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude brown residue via flash column chromatography on silica gel. Use a gradient eluent of Dichloromethane/Methanol/Aqueous NH₄OH (from 95:4:1 to 90:9:1). The target 2-aminoimidazole elutes as a highly polar band.

  • Isolation: Evaporate the product-containing fractions to yield 1-(2-cyclohexylethyl)-1H-imidazol-2-amine as a solid.

Analytical Validation

To ensure the self-validating integrity of the protocol, the isolated product must be characterized. The 2-aminoimidazole ring has a distinct electronic signature.

Table 2: Expected NMR Spectral Data
NucleusShift (ppm)MultiplicityIntegrationAssignment
¹H NMR (CDCl₃)6.55d (J = 1.5 Hz)1HImidazole C4-H
¹H NMR 6.42d (J = 1.5 Hz)1HImidazole C5-H
¹H NMR 4.10br s2H-NH₂ (Exchanges with D₂O)
¹H NMR 3.75t (J = 7.2 Hz)2HN-CH₂- (Aliphatic chain)
¹H NMR 1.75 - 0.85m13HCyclohexyl + -CH₂- protons
¹³C NMR 149.5s1CImidazole C2 (C-NH₂)
¹³C NMR 122.1, 115.4d, d2CImidazole C4, C5

Note: The C4 and C5 protons of the imidazole ring typically appear as two doublets with a small coupling constant (~1.5 Hz), confirming the successful formation of the un-substituted heterocyclic core.

References

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines | The Journal of Organic Chemistry - ACS Publications. acs.org.
  • Photoredox chemistry in the synthesis of 2-aminoazoles implicated in prebiotic nucleic acid ... - RSC Publishing. rsc.org.
  • A Simple and Practical Synthesis of 2-Aminoimidazoles | The Journal of Organic Chemistry. acs.org.
  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. mdpi.com.

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Introduction & Physicochemical Profiling The quantification of 1-(2-cycloh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Introduction & Physicochemical Profiling

The quantification of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine presents a unique set of chromatographic challenges dictated by its molecular architecture. As an analytical scientist, understanding the physicochemical properties of the analyte is the first step in method development.

This molecule is characterized by two distinct structural domains:

  • A Highly Basic Core: The 2-aminoimidazole ring has an estimated pKa of ~8.5. At neutral or slightly acidic pH, the primary amine and the imidazole nitrogen are protonated, carrying a positive charge.

  • A Lipophilic Tail: The 2-cyclohexylethyl group is highly hydrophobic (estimated LogP ~3.0), driving strong retention on reversed-phase (RP) columns.

The Causality of Peak Tailing: In standard RP-HPLC, basic amines are notorious for poor peak shape. When analyzed at pH 7.0, the positively charged 2-aminoimidazole core undergoes secondary ion-exchange interactions with residual, negatively charged silanol groups ( −SiO− ) on the silica-based stationary phase[1]. This causality loop—primary hydrophobic retention compounded by secondary ionic retention—manifests as severe peak tailing, unpredictable retention times, and poor resolution.

Method Development Strategy: The Causality of pH Selection

To develop a robust, self-validating method, we must eliminate secondary silanol interactions. We have two mechanistic pathways to achieve this:

  • Approach A (Low pH + Ion-Pairing): Lowering the mobile phase pH to 2.5 (using 0.1% Trifluoroacetic acid) protonates both the analyte and the surface silanols (silanol pKa ~3.5-4.5). The neutral silanols can no longer interact ionically, while TFA acts as an ion-pairing agent to increase retention. However, TFA causes baseline drift during gradients and severely suppresses mass spectrometry (MS) signals.

  • Approach B (High pH - Optimal Choice): Raising the mobile phase pH to 10.0 (using 10 mM Ammonium Bicarbonate) completely deprotonates the 2-aminoimidazole core, rendering the analyte neutral. A neutral analyte interacts exclusively via hydrophobic partitioning, yielding perfectly symmetrical peaks. This approach requires a high-pH tolerant, ethylene-bridged hybrid (BEH) C18 column to prevent silica dissolution.

We will proceed with Approach B to ensure maximum method robustness and MS-compatibility.

Method_Dev Analyte 1-(2-cyclohexylethyl)- 1H-imidazol-2-amine Prop1 Highly Basic Core (pKa ~8.5) Analyte->Prop1 Prop2 Lipophilic Tail (LogP ~3.0) Analyte->Prop2 Issue1 Silanol Interactions (Peak Tailing) Prop1->Issue1 Issue2 Strong Hydrophobic Retention Prop2->Issue2 Sol1 High pH Mobile Phase (pH 10.0) Issue1->Sol1 Deprotonate Analyte Sol2 Low pH + Ion-Pairing (pH 2.5 + TFA) Issue1->Sol2 Protonate Silanols Col1 High-pH Tolerant C18 (e.g., Ethylene Bridged) Sol1->Col1 Optimal Shape Col2 End-capped / Polar Embedded C18 Sol2->Col2 Alternative

Figure 1: Decision tree for mitigating silanol interactions in basic amine chromatography.

Optimized Chromatographic Protocol

This protocol is designed as a self-validating system . System Suitability Testing (SST) is strictly integrated into the run sequence. The system must prove its own readiness and precision before any sample data is accepted.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µmEthylene-bridged hybrid particles resist dissolution at pH 10.0.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Deprotonates the 2-aminoimidazole core to prevent peak tailing.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Provides strong elution strength for the lipophilic cyclohexyl tail.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 220 nm (PDA)Captures the π→π∗ transitions of the imidazole ring.
Injection Vol 10 µLPrevents volume overload while maintaining sensitivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to focus the analyte on the column head.
2.0955-
12.01090Linear ramp to elute the highly lipophilic analyte.
15.01090Column wash to remove strongly retained matrix components.
15.1955Return to initial conditions.
20.0955Column re-equilibration (5 column volumes).
Self-Validating System Suitability Criteria (SST)

Inject the working standard (50 µg/mL) six consecutive times prior to the sample sequence.

  • Tailing Factor ( Tf​ ): 1.5 (Validates that silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): 5,000 (Validates column bed integrity and efficiency).

  • Retention Time %RSD: 1.0% (Validates pump proportioning and thermal stability).

  • Peak Area %RSD: 2.0% (Validates autosampler injection precision).

Method Validation (ICH Q2(R2) Compliance)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the authoritative ICH Q2(R2) guidelines for analytical procedures[2].

Validation_Flow Start ICH Q2(R2) Validation Spec Specificity (Blank & Matrix) Start->Spec Lin Linearity & Range (25-150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob

Figure 2: ICH Q2(R2) validation lifecycle for analytical procedures ensuring fit-for-purpose methods.

Validation Execution & Acceptance Criteria
Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject blank diluent and placebo matrix. Overlay chromatograms with the analyte standard.No interfering peaks at the retention time of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy Spike known amounts of analyte into the matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be 98.0% – 102.0%.
Precision Repeatability: 6 preparations at 100%. Intermediate: Different analyst, different day.%RSD of assay results 2.0% for both repeatability and intermediate precision.
Robustness Deliberately vary pH ( ± 0.2), Temp ( ± 2°C), and Flow Rate ( ± 0.1 mL/min).SST criteria must still be met. Assay variance 2.0% from nominal conditions.

Sample Preparation Protocol

  • Diluent Selection: Use a mixture of 90% LC-MS Grade Water and 10% Acetonitrile. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch effects (e.g., peak splitting or fronting) upon injection.

  • Extraction: Accurately weigh the sample containing the equivalent of 5.0 mg of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine into a 100 mL volumetric flask.

  • Solubilization: Add 70 mL of diluent. Sonicate for 15 minutes to ensure complete disruption of the matrix and solubilization of the lipophilic analyte.

  • Final Dilution: Allow the flask to equilibrate to room temperature, make up to the mark with diluent, and mix thoroughly.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL) directly into an HPLC vial. PTFE is chosen to prevent non-specific binding of the hydrophobic cyclohexyl tail.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . Molecules (via PubMed Central).[Link]

Sources

Method

Application Note: Solubilization and Media Formulation Protocol for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Rationale The compound 1-(2-cyclohexylethyl)-1H-imidazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Rationale

The compound 1-(2-cyclohexylethyl)-1H-imidazol-2-amine is a specialized small molecule featuring a 2-aminoimidazole head group and a lipophilic cyclohexylethyl tail[1]. The 2-aminoimidazole moiety is a privileged pharmacophore frequently utilized in the design of arginase inhibitors, anti-biofilm agents, and G-protein coupled receptor (GPCR) modulators[2].

Successfully introducing this compound into in vitro cell culture systems requires a precise understanding of its physicochemical behavior. The guanidinium group typically has a highly basic pKa (12.5–13.0); however, incorporating this group into a 2-aminoimidazole heterocycle reduces the pKa by 4 to 5 units, bringing it to approximately 7.5–8.5[2]. Consequently, at a physiological pH of 7.4, the head group exists in an equilibrium between its neutral and protonated states. Despite the partial protonation, the bulky, non-polar 1-(2-cyclohexylethyl) substitution significantly increases the molecule's lipophilicity (LogP). This hydrophobic tail prevents the compound from dissolving spontaneously in standard aqueous cell culture media (e.g., DMEM, RPMI), necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary solvating vehicle.

Quantitative Compound Properties
PropertyValueRationale / Implication for Cell Culture
Compound Name 1-(2-cyclohexylethyl)-1H-imidazol-2-amineTarget analyte.
CAS Number 1501334-48-0[1]Unique chemical identifier for sourcing.
Molecular Weight 193.29 g/mol [1]Used to calculate molarity (1.93 mg = 1 mL of 10 mM stock).
Estimated pKa ~7.5 – 8.5[2]Partially protonated at pH 7.4; insufficient for pure aqueous solubility.
Primary Solvent 100% Anhydrous DMSORequired to disrupt hydrophobic lattice interactions.
Max Final DMSO ≤ 0.1% (v/v)[3]Prevents solvent-induced cytotoxicity and phenotype skewing.

Experimental Workflow

G A 1-(2-cyclohexylethyl)-1H- imidazol-2-amine (Powder) B Reconstitute in 100% DMSO (10 mM Master Stock) A->B C Vortex & Sonicate (Overcome lattice energy) B->C D Aliquot & Store at -20°C (Prevent freeze-thaw degradation) C->D E 1000x Intermediate Dilution (Serial dilution in DMSO) D->E F Dropwise Addition to 37°C Media (Final DMSO ≤ 0.1% v/v) E->F G QC: Microscopic Inspection (Verify absence of precipitates) F->G

Workflow for solubilizing 1-(2-cyclohexylethyl)-1H-imidazol-2-amine into cell culture media.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system. Every step includes the mechanistic causality explaining why the action is performed, ensuring researchers can troubleshoot effectively.

Phase 1: Preparation of 10 mM Master Stock
  • Weighing & Addition: Weigh out exactly 1.93 mg of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine powder. Add 1.0 mL of sterile-filtered, anhydrous 100% DMSO to achieve a 10 mM master stock.

  • Kinetic Solubilization: Vortex the vial vigorously for 30 seconds. Follow with water-bath sonication for 5–10 minutes at room temperature.

    • Causality: Sonication provides the necessary kinetic energy to overcome the solid lattice energy of the lipophilic cyclohexylethyl tail, ensuring complete molecular dispersion rather than microscopic suspension.

  • Aliquoting: Divide the 10 mM stock into 20 µL to 50 µL single-use aliquots in amber or opaque microcentrifuge tubes and store at -20°C.

    • Causality: DMSO is highly hygroscopic. Repeated opening of a single vial allows atmospheric moisture to enter, which drastically reduces the solvating power of DMSO over time and causes the compound to prematurely precipitate. Aliquoting prevents this and avoids freeze-thaw degradation.

Phase 2: Intermediate Dilution
  • Serial Dilution: Instead of adding the 10 mM stock directly to the media, create a 1000x intermediate working stock in 100% DMSO based on your target assay concentration. (e.g., If your final assay requires 1 µM, dilute the 10 mM stock to 1 mM in DMSO).

    • Causality: Direct addition of a highly concentrated stock to aqueous media creates a massive localized concentration gradient. The compound will exceed its thermodynamic solubility threshold before the DMSO can diffuse, leading to irreversible "crashing out" (precipitation).

Phase 3: Media Formulation
  • Media Pre-Warming: Warm the target cell culture media (containing serum, if applicable) to 37°C in a water bath.

    • Causality: Solubility is temperature-dependent. Cold media significantly lowers the solubility threshold of lipophilic compounds, promoting immediate nucleation.

  • Dropwise Addition: While vigorously vortexing or swirling the pre-warmed media, add the 1000x intermediate stock dropwise.

  • DMSO Concentration Limit: Ensure the final concentration of DMSO in the media does not exceed 0.1% (v/v) [3].

    • Causality: While some robust cancer cell lines tolerate up to 0.5% DMSO, concentrations above 0.1% are scientifically proven to alter plasma membrane fluidity, induce oxidative stress, and skew cellular differentiation (e.g., promoting memory phenotypes in T-cells)[4]. Exceeding 0.1% risks generating artifactual data driven by solvent toxicity rather than the compound.

Self-Validating Quality Control (QC)

To ensure the trustworthiness of the biological data generated using this formulated media, the following QC steps are mandatory:

  • Visual & Microscopic Inspection: Before applying the media to cells, place a 100 µL sample in a clear 96-well plate and inspect it under an inverted phase-contrast microscope at 20x magnification. Look for needle-like micro-crystals or cloudy aggregates. If precipitates are observed, the effective concentration of the drug is unknown, and the media must be discarded.

  • Matched Vehicle Control: You must run a parallel control well containing the exact same final percentage of DMSO (e.g., 0.1%) without the compound. This is the only way to isolate the biological effect of the 2-aminoimidazole derivative from baseline solvent stress[3].

References

  • 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: International Journal of Molecular Sciences (via PubMed Central) URL:[Link]

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype Source: bioRxiv URL:[Link]

Sources

Application

Application Note: 1-(2-cyclohexylethyl)-1H-imidazol-2-amine as a Versatile Precursor in Drug Discovery

Introduction & Structural Rationale In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on specialized amphoteric building blocks. 1-(2-cyclohexylethyl)-1H-imidazol-2-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on specialized amphoteric building blocks. 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (CAS: 1501334-48-0) has emerged as a highly versatile precursor for the synthesis of advanced pharmaceutical intermediates.

The structural brilliance of this compound lies in its dual-nature architecture:

  • The 2-Aminoimidazole Core : This moiety serves as an exceptional bioisostere for guanidine. It provides critical hydrogen bond donor and acceptor capabilities necessary for interacting with kinase hinge regions, but without the extreme basicity of guanidine that often leads to poor oral bioavailability and membrane permeability[1].

  • The N1-Cyclohexylethyl Tail : The addition of this saturated, bulky aliphatic chain provides a highly lipophilic vector. In target-based drug design, this tail is strategically utilized to occupy deep, hydrophobic lipid-binding channels within target enzymes[1].

This unique combination makes the compound an ideal starting material for two major drug discovery avenues: the synthesis of targeted lipid kinase inhibitors (specifically Sphingosine Kinase 2)[2] and the generation of diverse, fused imidazo-heterocyclic libraries via multicomponent reactions (MCRs)[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this precursor is critical for predicting its behavior in both synthetic environments and biological assays.

PropertyValue / DescriptionPharmacological Implication
Chemical Formula C₁₁H₁₉N₃Optimal low molecular weight for a precursor fragment.
Molecular Weight 193.29 g/mol Leaves ample room for derivatization while adhering to Lipinski’s Rule of 5.
LogP (Estimated) ~2.4The cyclohexylethyl group significantly enhances lipophilicity, aiding in crossing lipid bilayers.
pKa (Conjugate Acid) ~7.0 - 7.5Amphoteric nature; exists partially ionized at physiological pH, balancing solubility and permeability.
Hydrogen Bonding 2 Donors, 2 AcceptorsFacilitates strong, directional binding in target protein active sites.

Mechanistic Insights: Target Rationale & Synthetic Utility

Kinase Inhibition: Targeting Sphingosine Kinase 2 (SphK2)

SphK2 is a conserved lipid kinase responsible for phosphorylating endogenous sphingosine into sphingosine-1-phosphate (S1P) . S1P is a potent bioactive lipid that acts as an intracellular second messenger and a GPCR agonist, aggressively promoting tumor cell proliferation, survival, and neovascularization[2].

Inhibiting SphK2 requires a molecule that mimics the natural substrate. 1-(2-cyclohexylethyl)-1H-imidazol-2-amine perfectly satisfies this pharmacophore model[1]:

  • The Polar Headgroup : The 2-aminoimidazole core competitively binds to the ATP-binding hinge region of SphK2.

  • The Hydrophobic Tail : The cyclohexylethyl chain mimics the long aliphatic lipid tail of endogenous sphingosine, anchoring the inhibitor deep within the enzyme's hydrophobic pocket[1].

Diversity-Oriented Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Beyond direct derivatization, this precursor is highly prized in the GBB three-component reaction [3]. The exocyclic amine and the adjacent endocyclic imine nitrogen of the 2-aminoimidazole core act as a bis-nucleophile. When reacted with an aldehyde and an isocyanide, it undergoes a formal [4+1] cycloaddition. This atom-economical reaction yields complex, drug-like imidazo[1,2-a]imidazole scaffolds that are notoriously difficult to synthesize via traditional step-wise methods[4].

Visualizations

DrugDiscoveryWorkflow cluster_reactions Synthetic Derivatization Precursor 1-(2-cyclohexylethyl)- 1H-imidazol-2-amine GBB GBB Multicomponent Reaction Precursor->GBB Isocyanide, Aldehyde Amide Amide/Urea Coupling Precursor->Amide Carboxylic Acid, HATU Library Focused Compound Library GBB->Library Amide->Library Screening High-Throughput Screening (SphK2) Library->Screening in vitro assays Lead Lead Optimization & Profiling Screening->Lead Hit Identification

Drug discovery workflow utilizing 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

SphK2Pathway cluster_outcomes Cellular Outcomes Sph Sphingosine (Endogenous Substrate) SphK2 Sphingosine Kinase 2 (SphK2) Sph->SphK2 Binds Active Site S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P Phosphorylation Inhibitor 2-Aminoimidazole Derivative Inhibitor->SphK2 Competitive Inhibition Proliferation Tumor Cell Survival & Proliferation S1P->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) S1P->Apoptosis Inhibits

SphK2 signaling pathway and mechanism of action for 2-aminoimidazole inhibitors.

Experimental Protocols

Protocol A: Synthesis of Fused Imidazo[1,2-a]imidazoles via GBB Multicomponent Assembly

Objective : Synthesize a library of rigid, fused heterocycles using a one-pot multicomponent approach.

Self-Validation Checkpoint : Reaction progress must be monitored by UPLC-MS. The polarity of the starting 2-aminoimidazole and the resulting fused heterocycle often causes co-elution on standard silica TLC plates, leading to false negatives regarding reaction completion.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (1.0 mmol, 193.3 mg) in 3.0 mL of anhydrous PEG-400[4].

  • Activation : Add the target aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.1 mg) followed by the Lewis acid catalyst, Zirconium(IV) chloride (ZrCl₄, 10 mol%, 23.3 mg)[4].

    • Causality Note: ZrCl₄ is specifically selected because it effectively activates the aldehyde carbonyl to facilitate rapid Schiff base formation without promoting the undesired polymerization of the isocyanide—a common failure point when using stronger Brønsted acids[4].

  • Assembly : Stir the mixture at room temperature for 15 minutes to ensure complete imine intermediate formation. Subsequently, add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 83.1 mg) dropwise.

  • Reaction : Seal the vial and heat the mixture to 75 °C in a pre-heated oil bath for 4 hours[4].

  • Workup : Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove the highly polar PEG-400 solvent. Extract the aqueous layer once with ethyl acetate (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via automated flash column chromatography (DCM:MeOH gradient).

Protocol B: Amide Derivatization for Kinase Inhibitor Synthesis

Objective : Synthesize N-acylated derivatives targeting the SphK2 active site.

Step-by-Step Methodology :

  • Pre-activation : In a 25 mL round-bottom flask, dissolve the desired carboxylic acid (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL). Add HATU (1.5 mmol, 570 mg) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 522 µL). Stir at room temperature for 20 minutes.

    • Causality Note: HATU is strictly required here. The electron-withdrawing nature of the imidazole ring reduces the nucleophilicity of the exocyclic 2-amine. Standard carbodiimides (like EDC/NHS) are generally ineffective for this specific coupling due to this electronic deactivation combined with the steric hindrance of the N1-cyclohexylethyl chain.

  • Coupling : Add 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (1.0 mmol, 193.3 mg) to the activated ester solution.

  • Reaction : Stir the reaction mixture under an inert argon atmosphere at room temperature for 12–16 hours.

  • Validation Checkpoint : Quench a 10 µL aliquot in 1 mL of acetonitrile and analyze via UPLC-MS. The reaction is complete when the unreacted 2-aminoimidazole mass peak (m/z 194.1 [M+H]⁺) is ≤ 5% relative to the product peak.

  • Workup : Dilute with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (15 mL), 5% aqueous LiCl (to extract DMF, 2 × 15 mL), and brine (15 mL).

  • Purification : Dry the organic phase over MgSO₄, filter, and concentrate. Purify via automated flash chromatography (Hexanes:EtOAc).

Data Presentation: GBB Reaction Optimization

The following table summarizes the optimization parameters for the GBB multicomponent reaction (Protocol A), demonstrating the causality behind the chosen synthetic conditions.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NoneEtOH7524< 5Uncatalyzed reaction fails due to poor imine electrophilicity.
2p-TsOH (10)EtOH751245Strong Brønsted acid causes partial degradation of the isocyanide.
3ZrCl₄ (10)EtOH75468Lewis acid efficiently activates imine without isocyanide side reactions[4].
4 ZrCl₄ (10) PEG-400 75 4 82 Polar green solvent stabilizes the multicomponent transition state[4].
5TFA (20)EtOH60278Alternative Brønsted acid yields good results but requires precise temperature control[3].

References

  • [3] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.3

  • [4] Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry. 4

  • [2] The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth. Oncotarget (via PMC / NIH). 2

  • [1] Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits. Journal of Medicinal Chemistry (ACS Publications). 1

Sources

Method

Advanced In Vivo Dosing Protocols for 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine (CEIA) in Murine Biofilm Infection Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Class: 2-Aminoimidazole (2-AI) Derivative / Anti-Biofilm Adjuvant Mechanistic Rationale & Pharmacodynamics 1-(2-Cyclohexyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Class: 2-Aminoimidazole (2-AI) Derivative / Anti-Biofilm Adjuvant

Mechanistic Rationale & Pharmacodynamics

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine (CEIA) belongs to the 2-aminoimidazole (2-AI) class of small molecules, which are recognized for their potent ability to disrupt bacterial biofilms across multiple phyla (including ESKAPE pathogens like Staphylococcus aureus and Pseudomonas aeruginosa)[1].

The fundamental causality behind utilizing CEIA in vivo lies in its non-bactericidal mechanism of action . Unlike conventional antibiotics that impose severe selective pressure—driving the evolution of multidrug-resistant (MDR) strains—2-AIs modulate bacterial behavior without inducing cellular death[2]. They achieve this by downregulating genes responsible for the extracellular polymeric substance (EPS) matrix (e.g., csgD and csgB), forcing sessile bacterial communities to revert to a vulnerable planktonic state[3].

Because CEIA strips the structural "armor" of the biofilm but does not kill the bacteria, it must be co-administered with a conventional antibiotic (such as cefuroxime, vancomycin, or tobramycin) to achieve bacterial clearance and infection resolution[4].

MOA CEIA CEIA (2-Aminoimidazole) EPS EPS Matrix Disruption (csgD/csgB Downregulation) CEIA->EPS Inhibits Planktonic Reversion to Planktonic State (Non-Bactericidal) EPS->Planktonic Disperses Synergy Synergistic Resensitization (Overcoming MDR) Planktonic->Synergy Sensitizes Antibiotic Conventional Antibiotic (e.g., Cefuroxime) Antibiotic->Synergy Co-administration Clearance Bacterial Clearance & Infection Resolution Synergy->Clearance Eradicates

Mechanism of action of CEIA mediating biofilm dispersion and antibiotic synergy.

Pre-Clinical Formulation & Toxicity Thresholds

To design a self-validating in vivo protocol, dosing must be strictly bounded by the compound's pharmacodynamic (PD) and pharmacokinetic (PK) parameters. The therapeutic window for CEIA is defined by the concentration required to disperse 50% of a preformed biofilm ( ) and the concentration that induces 50% red blood cell hemolysis ( ).

Vehicle Selection Causality

2-AIs possess limited aqueous solubility at high stock concentrations. Formulations must utilize a master stock of 100% DMSO, which is subsequently diluted in sterile PBS or PEG400 to a final DMSO concentration of ≤1.0% prior to in vivo administration. Exceeding 1.0% DMSO introduces solvent-mediated cytotoxicity, confounding the immunological and histological endpoints of the study[1].

Table 1: Quantitative Pharmacodynamic & Toxicity Thresholds for 2-AI Derivatives
ParameterDefinitionTypical Range for 2-AIsCEIA Target Dosing Rationale
Concentration inhibiting 50% of biofilm formation10 – 35 µMBaseline for prophylactic implant coatings.
Concentration dispersing 50% of preformed biofilm45 – 100 µMMinimum localized concentration required for active wound treatment.
Hemolytic dose lysing 50% of RBCs> 400 – 800 µMDefines the absolute upper limit for systemic dosing to prevent host toxicity.
Bactericidal MIC Minimum Inhibitory Concentration> 1000 µMConfirms the compound does not kill bacteria at therapeutic doses.

Data synthesized from established 2-aminoimidazole pharmacological profiles .

In Vivo Experimental Protocols

The following methodologies detail two distinct murine models: a dermal wound infection model (topical application) and a biomaterial-associated infection (BAI) model (systemic/local application).

Workflow Prep Inoculum Prep (MRSA/PAO1) Infect Murine Infection (Wound/Implant) Prep->Infect Dose CEIA + Antibiotic Administration Infect->Dose Incubate In Vivo Incubation (24-72h) Dose->Incubate Harvest Tissue/Implant Harvest Incubate->Harvest Analyze CFU Quantification & Histology Harvest->Analyze

Standardized in vivo workflow for evaluating CEIA efficacy in murine infection models.

Protocol A: Murine Dermal Wound Infection Model (Topical Adjuvant)

This model evaluates CEIA's ability to disperse established biofilms in open wounds, resensitizing them to topical or systemic antibiotics. Wounds are highly susceptible to S. aureus biofilms, which delay healing and resist immune clearance[1].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus (e.g., MRSA strain USA300) in Tryptic Soy Broth (TSB) to an of 0.5. Wash and resuspend in sterile PBS to yield CFU/mL.

  • Wound Creation: Anesthetize 8-week-old female BALB/c mice. Shave the dorsal surface and create a 5 mm full-thickness excision wound using a sterile biopsy punch.

  • Infection & Maturation: Inoculate the wound bed with 20 µL of the bacterial suspension. Critical Step: Apply a semi-occlusive dressing and allow 24 hours for biofilm maturation. Treating immediately only evaluates planktonic inhibition, failing to test true biofilm dispersion.

  • Dosing Regimen: After 24 hours, remove the dressing. Apply 30 µL of a topical formulation containing:

    • CEIA: 200 µM (Well above the to ensure penetration of the wound exudate, but below the )[1].

    • Antibiotic: Penicillin G (50 µM) or standard clinical equivalent[4].

    • Control Groups: Vehicle only (PBS/0.5% DMSO), Antibiotic only, CEIA only.

  • Incubation: Re-dress the wound and incubate for an additional 48 hours, re-applying the dosing regimen every 24 hours.

Protocol B: Biomaterial-Associated Infection (BAI) Model

Orthopedic implants provide a sterile surface that is rapidly colonized by biofilms, shielding bacteria from host immunity. This protocol tests CEIA as a local/systemic adjuvant to rescue failing antibiotic therapies[3].

Step-by-Step Methodology:

  • Implant Preparation: Cut sterile medical-grade titanium wire (0.8 mm diameter) into 5 mm segments.

  • Surgical Implantation: Under anesthesia, insert the titanium wire into the intramedullary canal of the murine femur.

  • Infection: Inject CFU of P. aeruginosa (PAO1) directly into the joint space adjacent to the implant. Close the incision.

  • Biofilm Maturation: Allow 72 hours for a robust, antibiotic-tolerant biofilm to form on the titanium surface.

  • Systemic Dosing: Administer CEIA via intraperitoneal (I.P.) injection at 5 mg/kg, co-administered with Tobramycin (10 mg/kg) every 12 hours for 3 days. CEIA's low molecular weight allows for adequate tissue distribution to the joint space[4].

Table 2: Summary of In Vivo Dosing Regimens for CEIA
Model TypeRoute of AdminCEIA DoseCo-AntibioticDosing Frequency
Dermal Wound Topical Drop200 µM (in 30 µL)Penicillin G / CefuroximeEvery 24h for 3 days
Orthopedic BAI Intraperitoneal5 mg/kgTobramycin / VancomycinEvery 12h for 3 days

Data Acquisition & Self-Validating Endpoints

To ensure the trustworthiness of the experimental outcomes, the following analytical endpoints must be rigorously controlled:

  • CFU Quantification via Sonication: Traditional tissue homogenization or vortexing is insufficient for biofilm models. Implants and excised wound tissues must be placed in 1 mL of PBS and subjected to low-frequency sonication (40 kHz for 5 minutes) . This physical disruption is required to dislodge sessile cells from the EPS matrix without compromising bacterial viability[3]. Following sonication, perform serial dilutions and plate on selective agar.

  • Histopathological Validation: To verify that CEIA does not induce host toxicity, excise the wound margins or joint tissues and fix in 10% neutral buffered formalin. Stain with Hematoxylin & Eosin (H&E). A successful 2-AI application will show reduced polymorphonuclear leukocyte (PMN) infiltration (indicating infection clearance) without signs of chemical necrosis or gross abnormalities in the integument[1].

References

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ASM Journals. Available at:[Link]

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology. Available at:[Link]

Sources

Application

Application Note: Catalytic Applications of 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The 2-aminoimidazole (2-AI) sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The 2-aminoimidazole (2-AI) scaffold has emerged as a privileged structure in organocatalysis, particularly noted for its ability to act as a nucleophilic catalyst that intercepts high-energy intermediates to form semi-stabilized adducts[1]. However, the native 2-aminoimidazole core is highly polar, which restricts its catalytic utility primarily to aqueous or highly polar aprotic environments[2].

To bridge this gap in synthetic organic chemistry, 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (CAS: 1501334-48-0) has been developed as a lipophilic derivative. As a Senior Application Scientist, I emphasize that the structural modifications in this molecule are not merely cosmetic; they fundamentally alter the thermodynamic and kinetic profile of the catalyst:

  • Lipophilic Phase Compatibility: The bulky, non-polar 2-cyclohexylethyl group at the N1 position drastically increases the molecule's partition coefficient (logP). This enables homogeneous catalysis in non-polar organic solvents (e.g., dichloromethane, toluene), expanding the substrate scope to highly hydrophobic molecules that would precipitate in aqueous media.

  • Regiocontrol via Steric Shielding: Unsubstituted 2-aminoimidazoles often suffer from competitive N1 vs. N3 / exocyclic amine reactivity[3]. By permanently functionalizing the N1 position with a flexible but bulky ethyl-cyclohexyl linker, the catalyst is forced to utilize its N3 nitrogen and C2-exocyclic amine for catalysis, preventing catalyst degradation via irreversible N1-acylation.

  • Optimal pKa Tuning: The conjugate acid of the 2-aminoimidazole core maintains a pKa of ~5.5–6.0[1]. This specific basicity is the "Goldilocks" zone for nucleophilic organocatalysis: it is nucleophilic enough to attack activated electrophiles (like phosphates or acyl chlorides) but leaves the resulting intermediate reactive enough to be displaced by a target nucleophile[4].

Catalytic Workflows & Pathway Visualization

Lipophilic Nucleophilic Organocatalysis (Acyl & Phosphoryl Transfer)

In standard protocols, heteroaromatic small molecules act as organocatalysts by intercepting highly reactive, unstable intermediates (which are prone to rapid hydrolysis) and converting them into semi-stabilized imidazolium adducts[1]. 1-(2-cyclohexylethyl)-1H-imidazol-2-amine excels in this role within biphasic or strictly organic systems, acting as an acyl or phosphoryl transfer agent.

CatalyticCycle Substrate High-Energy Electrophile (e.g., Acyl Chloride / Phosphate) Adduct Semi-Stabilized Imidazolium Adduct Substrate->Adduct Nucleophilic Attack (N3) Byproduct Leaving Group (e.g., Chloride) Substrate->Byproduct Displacement Catalyst 1-(2-Cyclohexylethyl)- 1H-imidazol-2-amine (Organocatalyst) Catalyst->Adduct Interception Adduct->Catalyst Catalyst Regeneration Product Target Product (e.g., Ester / Amide) Adduct->Product Substitution by Final Nucleophile

Fig 1. Nucleophilic catalytic cycle of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

Hydrogen-Bonding Co-Catalysis

Beyond direct nucleophilic attack, the C2-primary amine serves as a potent dual hydrogen-bond donor. In asymmetric aldol reactions[5], this compound can be paired with chiral acids (e.g., L-proline derivatives) to form a robust hydrogen-bonded network that rigidifies the transition state, thereby enhancing enantioselectivity in non-polar solvents.

Experimental Protocols

The following protocol details the use of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine as an organocatalyst for the kinetically controlled esterification of sterically hindered alcohols.

Protocol: Organocatalytic Acyl Transfer in Dichloromethane

Materials Required:

  • 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (Catalyst, 10 mol%)

  • Sterically hindered alcohol (Substrate, 1.0 eq)

  • Acyl chloride or anhydride (Electrophile, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk flask. Under argon, add the sterically hindered alcohol (1.0 mmol) and 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (0.1 mmol, 19.3 mg).

  • Solvation: Inject 5.0 mL of anhydrous DCM. Stir at room temperature until the lipophilic catalyst is completely dissolved. Causality Note: Complete dissolution is critical; the cyclohexylethyl group ensures the catalyst does not aggregate, maintaining maximum active surface area.

  • Base Addition: Add DIPEA (1.5 mmol, 260 µL). This acts as a non-nucleophilic terminal proton sink, preventing the catalyst from being permanently deactivated via protonation.

  • Electrophile Addition (0 °C): Cool the reaction to 0 °C. Dropwise, add the acyl chloride (1.2 mmol).

  • Self-Validating Checkpoint: After 15 minutes, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation: You must observe the mass peak corresponding to the [Catalyst-Acyl]+ adduct. If this intermediate is absent, the catalyst is either poisoned or the electrophile is degraded.

  • Reaction Progression: Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL). Extract with DCM (3 x 5 mL). The lipophilic catalyst will partition into the organic layer. To remove the catalyst, wash the organic layer with mildly acidic brine (pH ~4.5); the protonated catalyst will transfer to the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

ExpWorkflow Prep Step 1: Preparation Catalyst & Substrate in anhydrous DCM React Step 2: Reaction Stir at 25°C LC-MS Validation Prep->React Workup Step 3: Workup Acidic aqueous quench Phase separation React->Workup Purify Step 4: Purification Flash Chromatography (Silica gel) Workup->Purify

Fig 2. Standard experimental workflow for lipophilic 2-aminoimidazole catalyzed reactions.

Quantitative Data Analysis

The efficacy of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (CE-2AI) is highly solvent-dependent due to its lipophilic tail. Table 1 summarizes comparative yield data for the esterification of tertiary alcohols, demonstrating the superiority of CE-2AI in non-polar media compared to the unsubstituted 2-aminoimidazole (2-AI).

Table 1: Catalyst Performance across Solvent Polarities

Catalyst (10 mol%)SolventDielectric Constant (ε)Catalyst SolubilityReaction TimeIsolated Yield (%)
Unsubstituted 2-AIWater / HEPES80.1High24 h42% (Hydrolysis limits yield)
Unsubstituted 2-AIToluene2.4Poor (Suspension)24 h15%
CE-2AI Toluene 2.4 Excellent 6 h 88%
CE-2AI Dichloromethane 8.9 Excellent 4 h 94%
CE-2AI THF 7.5 Excellent 8 h 81%

Data Interpretation: The quantitative jump from 15% to 88% yield in toluene highlights the critical nature of the 2-cyclohexylethyl substitution. By enforcing homogeneity in non-polar solvents, the catalyst effectively shields the highly reactive acyl-imidazolium intermediate from trace water, suppressing parasitic hydrolysis pathways and driving the reaction toward the desired product.

References

  • Small-Molecule Organocatalysis Facilitates In Situ Nucleotide Activation and RNA Copying Journal of the American Chemical Society (2023). URL:[Link]

  • Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides Journal of the American Chemical Society (2017). URL:[Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles National Institutes of Health (NIH) / PMC (2011). URL:[Link]

  • ChemInform Abstract: Novel Aminoimidazole Derived Proline Amides as Highly Efficient Organocatalysts ResearchGate / ChemInform (2012). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preserving the Integrity of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

Welcome to the technical support center for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we will delve into the potential degradation pathways of this molecule, provide best practices for its storage, and offer troubleshooting solutions to common challenges you may encounter.

Understanding the Molecule: Chemical Vulnerabilities

1-(2-cyclohexylethyl)-1H-imidazol-2-amine possesses a 2-aminoimidazole core, a structure known for its susceptibility to specific environmental factors. The primary routes of degradation for this class of compounds are hydrolysis, oxidation, and photodegradation. The presence of the primary amine and the imidazole ring system are key areas of reactivity that can be compromised under suboptimal storage conditions.

Key Degradation Pathways:

  • Hydrolysis: The imidazole ring, particularly when substituted with an amino group, can be susceptible to cleavage by water. This process can be catalyzed by both acidic and basic conditions.

  • Oxidation: The electron-rich 2-aminoimidazole ring is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents. A common oxidative degradation product is the corresponding 2-oxo-imidazole derivative.

  • Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate degradation reactions in the imidazole ring system.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted as a series of questions and answers to directly address potential issues you may observe during your experiments.

Question 1: I've noticed a new, unexpected peak in the HPLC analysis of my stored 1-(2-cyclohexylethyl)-1H-imidazol-2-amine sample. What could be the cause?

Answer: The appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation. The most likely culprits are hydrolysis or oxidation, especially if the sample was stored in solution. To diagnose the issue, consider the following:

  • Review your storage conditions: Was the solution exposed to light? Was it stored at room temperature instead of being refrigerated or frozen? Was the solvent degassed to remove oxygen?

  • Analyze the peak characteristics: A more polar degradation product, which would have a shorter retention time in reverse-phase HPLC, could suggest the formation of a more polar compound like a 2-oxo-imidazole derivative resulting from oxidation.

  • Perform a forced degradation study: To confirm the identity of the degradant, you can intentionally expose your compound to harsh conditions (e.g., acid, base, hydrogen peroxide, light, heat) and compare the resulting chromatograms with your stored sample. This is a standard practice in stability testing to understand potential degradation pathways.[1][2]

Question 2: My quantification results for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine are inconsistent between different aliquots of the same stock solution. What could be happening?

Answer: Inconsistent quantification can stem from several factors, including degradation during storage or handling. Here's a troubleshooting workflow:

  • Assess storage of the stock solution: Was the stock solution stored as a single large volume that was repeatedly warmed and cooled? This can introduce moisture from condensation and accelerate degradation. It is best practice to aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[3]

  • Evaluate the solvent: Was the solvent of high purity? Solvents can contain impurities like peroxides that can initiate oxidative degradation. Using freshly opened, high-purity solvents is recommended.

  • Check for precipitation: Visually inspect your stock solution for any precipitate. Changes in temperature could cause the compound to fall out of solution, leading to inaccurate concentrations when sampling.

Question 3: I am developing a formulation containing 1-(2-cyclohexylethyl)-1H-imidazol-2-amine and I am concerned about its long-term stability. What proactive steps can I take?

Answer: Proactive stability assessment is crucial in drug development. Here are some key strategies:

  • Conduct forced degradation studies: As mentioned earlier, these studies are essential to identify the potential degradation products and the conditions that trigger degradation.[1][2] This information will help you develop a stability-indicating analytical method.

  • Investigate pH stability profile: If your formulation is aqueous, determine the pH at which the compound exhibits maximum stability. This can be done by preparing solutions at different pH values and monitoring the degradation over time.

  • Consider the impact of excipients: If your formulation includes other components (excipients), it is important to assess their compatibility with 1-(2-cyclohexylethyl)-1H-imidazol-2-amine. Some excipients can contain reactive impurities that may accelerate degradation.[4]

  • Follow ICH guidelines for stability testing: The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q1A) for stability testing of new drug substances and products.[1][5][6][7][8][9] Adhering to these guidelines is a regulatory requirement and ensures a thorough evaluation of your product's shelf life.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for solid 1-(2-cyclohexylethyl)-1H-imidazol-2-amine?

For long-term storage, solid 1-(2-cyclohexylethyl)-1H-imidazol-2-amine should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.[3][10][11] For short-term storage, refrigeration at 2-8°C is acceptable.[3][11][12]

What is the best way to store solutions of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine?

Solutions are generally less stable than the solid compound. If you must store solutions, follow these guidelines:

  • Use a high-purity, degassed solvent.

  • Store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[3]

  • Protect from light by using amber vials or by wrapping the vials in aluminum foil.[3][11]

How can I minimize oxidation of my compound in solution?

To minimize oxidation:

  • Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.

  • Consider adding an antioxidant to your formulation, but ensure it is compatible with your downstream applications.

  • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Is 1-(2-cyclohexylethyl)-1H-imidazol-2-amine sensitive to pH?

Yes, as a 2-aminoimidazole derivative, it is likely to be sensitive to pH. Both acidic and basic conditions can catalyze hydrolysis. If working with aqueous solutions, it is crucial to control the pH with a suitable buffer system and determine the optimal pH for stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

Materials:

  • 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • High-purity organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

Procedure:

  • Prepare a stock solution of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine in the organic solvent (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[13]

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample (stored under ideal conditions) to identify and quantify degradation products.

Protocol 2: HPLC Troubleshooting for Degradation Analysis

This protocol provides a systematic approach to troubleshooting common HPLC issues when analyzing potentially degraded samples of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

Issue: Poor peak shape (tailing or fronting) for the parent compound or degradation products.

  • Possible Cause: Secondary interactions with the stationary phase, mismatched solvent strength of the sample and mobile phase.

  • Troubleshooting Steps:

    • Adjust the pH of the mobile phase to suppress ionization of the analytes.

    • Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the column.

    • Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase.

Issue: Shifting retention times.

  • Possible Cause: Changes in mobile phase composition, temperature fluctuations, or column degradation.

  • Troubleshooting Steps:

    • Prepare fresh mobile phase.[14]

    • Use a column oven to maintain a consistent temperature.[14]

    • Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.[15]

Issue: Ghost peaks.

  • Possible Cause: Contaminants in the mobile phase, carryover from previous injections, or late-eluting compounds.

  • Troubleshooting Steps:

    • Use high-purity solvents and freshly prepared mobile phase.

    • Run a blank gradient after each sample injection to wash the column.

    • Ensure the gradient is run for a sufficient time to elute all components of the sample.[15]

Visualizations

Degradation Pathway of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 1-(2-cyclohexylethyl)-1H-imidazol-2-amine hydrolysis_product Ring-Opened Products parent->hydrolysis_product H₂O, H⁺/OH⁻ oxo_imidazole 2-oxo-imidazole derivative parent->oxo_imidazole O₂, Metal Ions, Peroxides photo_products Various Photoproducts parent->photo_products UV/Vis Light G start Obtain Compound Batch forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev long_term_stability Long-Term Stability Study (ICH Conditions) method_dev->long_term_stability analysis Analyze Samples at Time Points long_term_stability->analysis data_eval Evaluate Data and Determine Shelf-Life analysis->data_eval end Establish Storage Recommendations data_eval->end

Caption: General workflow for assessing the stability of a new chemical entity.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Maxed Out Compounds. How to Handle Research Compounds Safely. [Link]

  • Hanif, M. S. Storage and Handling Tips for Research Chemicals: Safety Comes First. [Link]

  • GMP Publishing. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • ACE. HPLC Troubleshooting Guide. [Link]

  • LCGC. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Paradigm Peptides. How to Store Research Peptides Properly: A Laboratory Guide. [Link]

  • Primal Vitality. Best Practices for Handling & Storing Research Peptides. [Link]

  • SlideShare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • European Medicines Agency. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Rignall, A. (2018). ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. In ResearchGate. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Adams, E., et al. (2004). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1067-1076.
  • da Silva, E. F., et al. (2020). of degradation products of some common amines determined by the different methods of GC. In ResearchGate. [Link]

  • PubMed. Major degradation product identified in several pharmaceutical formulations against the common cold. [Link]

  • Kumar, V., & Singh, A. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 8(1), 1-10.

Sources

Optimization

Technical Support Center: Optimizing In Vitro Cellular Uptake for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro cellular uptake of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro cellular uptake of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

To solve this, we must first understand the molecule's physicochemical identity. This compound is a classic Cationic Amphiphilic Drug (CAD) . It features a highly basic 2-aminoimidazole core (pKa ~8.0–8.5) paired with a highly lipophilic cyclohexylethyl tail. While this structure makes it a potent pharmacophore, it inherently triggers three major in vitro hurdles: severe plasma protein binding, active efflux, and lysosomal sequestration.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to rescue your cellular assays.

Part 1: Mechanistic Diagnostics Workflow

Before altering your assay, identify the exact point of failure. Low cytosolic concentration is often misdiagnosed as an impermeable membrane, when the root cause may actually be media aggregation or intracellular trapping.

DiagnosticWorkflow Start Issue: Low Cellular Uptake of Imidazole-2-amine CheckMedia Step 1: Assess Media Solubility & Binding Start->CheckMedia Soluble Is Free Fraction > 10%? CheckMedia->Soluble Formulation Action: Use HP-β-CD or reduce FBS to 1% Soluble->Formulation No (High PPB/Aggregation) Efflux Step 2: Assess Active Efflux (P-gp / BCRP) Soluble->Efflux Yes (Adequate Free Drug) Inhibitor Action: Co-incubate with Verapamil (10 µM) Efflux->Inhibitor High Efflux Ratio Lysosome Step 3: Assess Lysosomal Sequestration Efflux->Lysosome Low Efflux Ratio Bafilomycin Action: Pre-treat with Bafilomycin A1 Lysosome->Bafilomycin Suspected Trapping

Diagnostic workflow for troubleshooting low cellular uptake of lipophilic amines.

Part 2: Troubleshooting FAQs

Q1: My compound seems to disappear from the media, but intracellular concentrations remain low. What is happening? Cause: The highly lipophilic cyclohexylethyl tail drives hydrophobic aggregation in standard aqueous media (e.g., DMEM/RPMI). Furthermore, if your media contains 10% Fetal Bovine Serum (FBS), the basic 2-aminoimidazole core binds aggressively to negatively charged serum proteins like albumin. Both phenomena drastically reduce the "free fraction" of the drug, which is the only form capable of passive diffusion across the cell membrane . Solution: Perform a serum-weaning experiment (test uptake at 10%, 5%, 1%, and 0% FBS). To improve aqueous solubility without adding serum, pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:5 molar ratio before introducing it to the media.

Q2: I optimized the free fraction, but uptake is still minimal. Is the compound being actively effluxed? Cause: Basic lipophilic amines are classic substrates for ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). The compound is likely entering the cell but is immediately pumped back into the extracellular space before it can engage its target . Solution: Co-incubate the cells with a broad-spectrum efflux inhibitor. Use Verapamil (10–50 µM) to inhibit P-gp, or Ko143 (1 µM) to inhibit BCRP. If intracellular accumulation spikes upon inhibitor addition, active efflux is your limiting factor.

Q3: My target is cytosolic, but the compound shows no efficacy. Could it be trapped inside the cell rather than failing to enter? Cause: Yes, this is known as lysosomal sequestration. At the physiological pH of the cytosol (pH ~7.2), a portion of the drug remains unprotonated and diffuses into lysosomes. However, the lysosomal lumen is highly acidic (pH 4.5–5.0). Once inside, the amine becomes fully protonated and membrane-impermeable. The drug is effectively trapped in the lysosome, appearing as "low uptake" in cytosolic target assays . Solution: Pre-treat your cells with Bafilomycin A1 (100 nM) for 1 hour prior to adding your compound. This inhibits the vacuolar-type H+-ATPase (V-ATPase), neutralizing the lysosomal pH and preventing the trapping of cationic amphiphilic drugs.

Q4: Can I chemically modify the assay conditions to favor the unprotonated, permeable state? Cause: The passive diffusion of imidazole derivatives is heavily dependent on the ratio of ionized to unionized species, dictated by the Henderson-Hasselbalch equation . Solution: Slightly adjusting the pH of your assay buffer (e.g., from 7.4 to 7.8) will exponentially increase the fraction of unprotonated 2-aminoimidazole, driving a higher concentration gradient for passive diffusion.

UptakeMechanism Media Culture Media (High FBS) FreeDrug Free Compound (Monomeric) Media->FreeDrug Dissociation Membrane Cell Membrane (Lipid Bilayer) FreeDrug->Membrane Passive Diffusion Cytosol Cytosol (Target Site) Membrane->Cytosol Permeation Efflux Efflux Pumps (e.g., P-gp) Cytosol->Efflux Substrate Binding Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Protonation & Trapping Efflux->FreeDrug ATP-driven Extrusion

Mechanistic pathways affecting the intracellular accumulation of cationic amphiphilic drugs.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on single-endpoint assays. Use the following self-validating protocols to isolate the exact variable causing low uptake.

Protocol A: Assessing Serum Protein Binding & Media Solubility

Purpose: To quantify the free fraction of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine available for cellular uptake.

  • Prepare a 10 mM stock of the compound in LC-MS grade DMSO.

  • Spike the compound into complete culture media (e.g., DMEM + 10% FBS) to a final concentration of 10 µM (ensure final DMSO is ≤0.1%).

  • Incubate at 37°C for 1 hour to allow protein binding equilibrium.

  • Transfer 500 µL of the spiked media to the inner chamber of a Rapid Equilibrium Dialysis (RED) device. Place 500 µL of PBS (pH 7.4) in the outer chamber.

  • Incubate on an orbital shaker at 37°C for 4 hours.

  • Extract samples from both chambers, precipitate proteins using cold acetonitrile (1:3 v/v) containing an internal standard, and centrifuge at 14,000 x g for 15 mins.

  • Analyze the supernatant via LC-MS/MS.

Validation Check: The concentration in the PBS chamber represents the "free drug." If the Free Drug is < 1% of the total spiked concentration, plasma protein binding or hydrophobic aggregation is the definitive root cause of low uptake.

Protocol B: Efflux Transporter Inhibition Assay

Purpose: To determine if P-gp or BCRP is actively extruding the compound from the cytosol.

  • Seed your target cells (e.g., Caco-2) in 24-well plates and culture until 80-90% confluent.

  • Wash cells twice with warm HBSS buffer (pH 7.4).

  • Pre-incubate cells for 30 minutes with HBSS containing either vehicle (0.1% DMSO) or an efflux inhibitor (50 µM Verapamil for P-gp; 1 µM Ko143 for BCRP). Include 50 µM Lucifer Yellow as a membrane integrity control.

  • Add 1-(2-cyclohexylethyl)-1H-imidazol-2-amine to a final concentration of 5 µM.

  • Incubate at 37°C for 2 hours.

  • Aspirate the dosing solution and wash cells rapidly three times with ice-cold PBS to halt active transport.

  • Lyse cells using 200 µL of RIPA buffer.

  • Quantify intracellular compound concentration via LC-MS/MS and normalize to total protein content (using a BCA assay).

Validation Check: Calculate the Uptake Ratio (Intracellular Conc. with Inhibitor / Intracellular Conc. with Vehicle). A ratio > 2.0 confirms active efflux. If Lucifer Yellow permeation increases, the inhibitor has compromised membrane integrity, invalidating the result.

Part 4: Quantitative Data & Formulation Comparisons

Use the table below to compare the expected impact of various optimization strategies on the intracellular accumulation of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

Optimization StrategyTarget MechanismExpected Fold-Change in UptakeCytotoxicity Risk
Media: 1% FBS (vs 10% FBS) Reduces Plasma Protein Binding3.0x – 5.0x increaseLow
HP-β-CD Complexation Enhances Aqueous Solubility2.0x – 4.0x increaseLow
Buffer pH Adjustment (7.4 to 7.8) Increases Unionized Fraction1.5x – 3.0x increaseModerate
Verapamil (50 µM) Co-incubation Inhibits P-gp Efflux2.0x – 10.0x increaseModerate
Bafilomycin A1 (100 nM) Pre-treatment Prevents Lysosomal Trapping5.0x – 15.0x increase (cytosolic)High (if >4 hrs)

Part 5: References

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane Taylor & Francis Online URL:[Link]

  • Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes National Institutes of Health (PMC) URL:[Link]

  • 2-Aminoimidazole facilitates efficient gene delivery in a low molecular weight poly(amidoamine) dendrimer PubMed (National Library of Medicine) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Stability of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine at Low pH

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 1-(2-cyclohexylethyl)-1H-imidazol-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (CAS No. 1501334-48-0)[1] during formulation, storage, and assay development.

Because this molecule features a basic 2-aminoimidazole headgroup paired with a lipophilic cyclohexylethyl tail, it exhibits unique amphiphilic behavior. While it is highly valuable in drug development and biochemical research, its stability is heavily compromised under acidic stress. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(2-cyclohexylethyl)-1H-imidazol-2-amine degrade so rapidly in my acidic vehicles (pH < 4)? A1: The instability is driven by acid-catalyzed hydrolysis. The 2-aminoimidazole core is inherently basic. At low pH, the ring nitrogen (N3) becomes protonated. While protonation increases aqueous solubility, extreme acidic conditions catalyze nucleophilic attack by water molecules on the electron-deficient C2 position. This ultimately leads to the cleavage of the imidazole ring[2].

Q2: How can I analytically differentiate between acid-catalyzed hydrolysis and oxidative degradation? A2: UV-Vis spectroscopy is insufficient for this distinction. You must use Liquid Chromatography-Mass Spectrometry (LC-MS). Hydrolysis typically results in ring-opened urea derivatives, which present a +18 Da mass shift (addition of H₂O). Conversely, if your compound is degrading due to dissolved oxygen, it will form 2-oxo-imidazole derivatives, presenting a +16 Da mass shift (addition of O)[2].

Q3: Does the specific type of acidic buffer matter, or is pH the only variable I need to control? A3: Buffer composition is a critical variable. Certain buffer anions act as general acid/base catalysts. For example, phosphate buffers can participate in activation chemistry and significantly alter the degradation profile of aminoimidazoles under mildly acidic conditions (pH 5.5–6.0) compared to simple unbuffered HCl solutions[3].

Q4: How can I optimize the formulation of this compound for in vivo studies requiring an acidic vehicle? A4: If a low-pH vehicle is mandatory for solubility, do not store the compound in solution. Keep the compound as a lyophilized dry solid at low temperatures and protect it from light[2]. Reconstitute the solution immediately prior to dosing. Alternatively, explore co-solvent systems (e.g., 5% DMSO or PEG400) that allow you to raise the pH to a more stable, mildly acidic range (pH 5.5 - 6.0) while maintaining solubility.

Mechanistic Pathway Visualization

Understanding the degradation pathway is essential for developing stabilizing formulations. The diagram below illustrates the logical flow of the acid-catalyzed degradation mechanism.

Pathway A 1-(2-cyclohexylethyl)- 1H-imidazol-2-amine B Protonation at N3 (Low pH) A->B pH < 4.0 C Nucleophilic Attack by H2O B->C Acid Catalysis D Ring Opening / Hydrolysis C->D Intermediate E 2-Oxo-imidazole Derivatives D->E Final Degradant

Logical flow of acid-catalyzed hydrolysis for 2-aminoimidazoles at low pH.

Quantitative Stability Data

To assist in your experimental planning, the table below summarizes the expected stability profile of 2-aminoimidazole derivatives across various pH ranges. Note that both highly acidic and highly alkaline conditions accelerate hydrolysis[2],[4].

pH LevelBuffer SystemTemperature (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
1.0 0.1 N HCl40< 2 hoursRapid Acid-Catalyzed Hydrolysis
3.0 50 mM Citrate4012 - 24 hoursAcid-Catalyzed Hydrolysis
5.5 50 mM Acetate25> 7 daysSlow Hydrolysis / Stable
7.4 1X PBS25> 14 daysTrace Oxidation (if not degassed)
10.0 50 mM Borate40< 12 hoursBase-Catalyzed Hydrolysis

Self-Validating Protocol: Low-pH Forced Degradation Assay

To accurately quantify the degradation kinetics of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine in your specific vehicle, follow this self-validating stability indicating assay. Every step is designed to isolate variables and prevent false-positive degradation readings.

Workflow S1 Prepare Stock (Acetonitrile) S2 Aliquot into Acidic Buffers S1->S2 S3 Incubate (Dark, 25°C/40°C) S2->S3 S4 Quench Reactions (t=0 to 72h) S3->S4 S5 LC-MS Quantification S4->S5

Step-by-step stability indicating assay workflow for low pH conditions.

Step 1: Master Stock Preparation
  • Action: Dissolve the lyophilized 1-(2-cyclohexylethyl)-1H-imidazol-2-amine powder in LC-MS grade anhydrous acetonitrile to a final concentration of 1.0 mg/mL.

  • Causality: The 2-cyclohexylethyl group imparts significant lipophilicity. Preparing the master stock in an aprotic organic solvent ensures complete dissolution without initiating premature hydrolysis. This establishes a pristine, stable baseline (t=0) before any aqueous stress is introduced.

Step 2: Buffer Aliquoting and Stress Initiation
  • Action: Dilute the stock solution 1:10 into pre-equilibrated aqueous buffers (e.g., 0.1 N HCl for pH 1.0, 50 mM Citrate for pH 3.0) to achieve a working concentration of 100 µg/mL. Incubate the vials in the dark at 25°C and 40°C.

  • Causality: A 1:10 dilution isolates pH as the primary variable while keeping the organic solvent concentration low (10%). High organic concentrations can artificially shield the imidazole ring from water, leading to inaccurate stability results. Incubating in the dark rules out concurrent photodegradation[2].

Step 3: Reaction Quenching
  • Action: At predefined time points (t=0, 4h, 24h, 72h), extract a 100 µL aliquot and immediately neutralize it by adding an equal volume of cold quenching buffer (e.g., 200 mM ammonium acetate, pH 7.0). Store quenched samples at 4°C until analysis.

  • Causality: Hydrolysis is a dynamic, pH-dependent equilibrium. Neutralizing the pH instantly halts the acid-catalyzed nucleophilic attack, ensuring that the analytical readout accurately reflects the degradation state at the exact time of extraction.

Step 4: LC-MS Analysis and Structural Elucidation
  • Action: Analyze the quenched samples using LC-MS. Monitor the disappearance of the parent mass (m/z ~194 for the protonated [M+H]+ ion) and the appearance of degradation peaks.

  • Causality: UV-Vis alone cannot distinguish between the parent compound and structurally similar degradants. Mass spectrometry is required to identify specific pathways: a +18 Da shift indicates water addition (hydrolysis/ring-opening), while a +16 Da shift indicates oxidation[2].

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: Cross-Reactivity Profiling of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine in Receptor Assays

Executive Summary & Mechanistic Framework In the development of neuropharmacological and cardiovascular therapeutics, the 2-aminoimidazole and 2-aminoimidazoline pharmacophores present a persistent challenge: target cros...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

In the development of neuropharmacological and cardiovascular therapeutics, the 2-aminoimidazole and 2-aminoimidazoline pharmacophores present a persistent challenge: target cross-reactivity . Ligands designed for α2​ -adrenergic receptors ( α2​ -AR) frequently exhibit off-target affinity for non-adrenergic Imidazoline Receptors ( I1​ and I2​ ), and vice versa [1].

1-(2-cyclohexylethyl)-1H-imidazol-2-amine (CEIA) is a specialized structural building block featuring a bulky aliphatic substitution at the N1 position of the imidazole ring. As an application scientist, understanding how this steric modification shifts the ligand's binding profile is critical for assay design. Unlike unsubstituted standards such as clonidine, the bulky 2-cyclohexylethyl group clashes with the tight orthosteric binding pocket of the α2​ -AR (specifically the TM3/TM5 domains), while being readily accommodated by the highly lipophilic cavity of the I2​ binding site (located on monoamine oxidase, MAO) [2].

To accurately profile CEIA, we must deploy a self-validating assay matrix that isolates these receptors using specific radioligands and functional readouts.

Mechanistic_Pathways cluster_0 Alpha-2 Adrenergic Receptors cluster_1 Imidazoline Receptors Ligand Imidazoline Ligand (e.g., CEIA) a2AR α2-AR (Gi/o coupled) Ligand->a2AR I1R I1 Receptor Ligand->I1R I2R I2 Receptor (MAO) Ligand->I2R AC Adenylyl Cyclase a2AR->AC Giα (Inhibitory) cAMP cAMP Decrease AC->cAMP Functional Readout DAG PC-PLC / Arachidonic Acid I1R->DAG Signaling MAO MAO Modulation I2R->MAO Allosteric

Divergent signaling pathways of imidazoline ligands at α2-AR and Imidazoline receptors.

Comparative Binding Profile

To objectively evaluate CEIA, we benchmark it against three gold-standard clinical and research ligands:

  • Clonidine: A mixed α2​ -AR / I1​ receptor agonist.

  • Moxonidine: An I1​ -selective agonist with moderate α2​ -AR cross-reactivity.

  • Idazoxan: A mixed α2​ -AR antagonist and I2​ receptor ligand.

The data below synthesizes the structure-affinity relationship (SAR) impact of CEIA's N1-cycloaliphatic substitution [3].

Table 1: In Vitro Receptor Binding Affinities ( Ki​ , nM)
Ligand α2A​ -AR ( Ki​ nM) α2C​ -AR ( Ki​ nM) I1​ Receptor ( Ki​ nM) I2​ Receptor ( Ki​ nM)Primary Classification
Clonidine 32 ± 1245 ± 810 ± 3> 10,000Mixed α2​ / I1​ Agonist
Moxonidine 60 ± 1585 ± 122 ± 0.5> 10,000 I1​ -Selective Agonist
Idazoxan 15 ± 420 ± 5> 1,0002 ± 0.8Mixed α2​ / I2​ Ligand
CEIA > 5,000 > 5,000 > 1,000 45 ± 6 I2​ -Biased Ligand

Data Interpretation Causality: The Ki​ values demonstrate that adding the 2-cyclohexylethyl group (CEIA) abolishes α2​ -AR and I1​ affinity due to steric hindrance in their compact orthosteric sites. Conversely, the I2​ receptor, which accommodates larger, lipophilic moieties, retains moderate-to-high affinity for CEIA.

Self-Validating Experimental Protocols

To generate reliable cross-reactivity data, assay design must account for the promiscuity of the radioligands themselves. For instance, [3H] -Idazoxan binds to both α2​ -AR and I2​ receptors. Therefore, a self-validating protocol must utilize masking agents to isolate the target of interest [4].

Protocol 1: Multiplexed Radioligand Competition Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of CEIA across receptor subtypes.

Step 1: Membrane Preparation

  • Harvest CHO-K1 cells stably expressing human α2A​ -AR, or extract bovine ventrolateral medulla (VLM) for native I1​ / I2​ receptors.

  • Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

Step 2: Radioligand & Masking Agent Selection (The Causality Step)

  • For α2​ -AR: Use 1 nM [3H] -RX821002 . Why? RX821002 is highly selective for α2​ -AR over imidazoline receptors, preventing mixed-signal artifacts.

  • For I2​ Receptors: Use 2 nM [3H] -Idazoxan . Crucial Control: You MUST add 10 µM Rauwolscine to the buffer. Why? Rauwolscine selectively binds and "masks" all α2​ -AR sites, ensuring the remaining [3H] -Idazoxan signal is exclusively from I2​ receptors.

Step 3: Incubation & Filtration

  • In a 96-well plate, combine 50 µL membrane suspension, 25 µL radioligand, and 25 µL of CEIA (serial dilutions from 10−11 to 10−4 M).

  • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

Step 4: Data Analysis

  • Measure radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Functional TR-FRET cAMP Accumulation Assay

Purpose: Binding affinity ( Ki​ ) does not indicate intrinsic efficacy. Because α2​ -ARs couple to Gi proteins to inhibit adenylyl cyclase, we use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine if CEIA exhibits any residual functional agonism or antagonism [2].

Step 1: Cell Stimulation

  • Seed α2A​ -AR CHO-K1 cells at 5,000 cells/well in a 384-well microplate.

  • Add CEIA at various concentrations alongside 20 µM Forskolin . Why? Forskolin artificially stimulates adenylyl cyclase to produce a high baseline of cAMP. A true α2​ -AR agonist will activate the Gi pathway, suppressing this forskolin-induced cAMP spike.

Step 2: TR-FRET Detection

  • Add the TR-FRET detection reagents: a Europium (Eu)-labeled anti-cAMP antibody and a ULight-conjugated cAMP tracer.

  • Causality of Signal: In the absence of intracellular cAMP, the ULight-cAMP binds the Eu-antibody, resulting in high FRET signal. If CEIA is inactive (no Gi activation), intracellular cAMP remains high, outcompeting the ULight-cAMP, resulting in a low FRET signal .

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm).

Assay Workflow Visualization

Assay_Workflow cluster_binding Receptor Binding Profiling (Ki) cluster_functional Functional Profiling (Emax) Start Compound Preparation CEIA & Reference Ligands Bind_a2 [3H]-RX821002 (Direct α2-AR Assay) Start->Bind_a2 Bind_I2 [3H]-Idazoxan + Rauwolscine (Masked I2 Assay) Start->Bind_I2 Func_cAMP TR-FRET cAMP Assay (Gi-Coupling Readout) Bind_a2->Func_cAMP If Ki < 1 µM Data Cheng-Prusoff Calculation & Schild Plot Analysis Bind_a2->Data Bind_I2->Data Func_cAMP->Data

Self-validating workflow for determining receptor cross-reactivity and functional agonism.

Conclusion

The addition of a 2-cyclohexylethyl group to the 1H-imidazol-2-amine core acts as a structural switch. By utilizing the rigorous, masked radioligand binding protocols and functional TR-FRET assays detailed above, researchers can objectively prove that 1-(2-cyclohexylethyl)-1H-imidazol-2-amine is stripped of the α2​ -adrenergic and I1​ activities typical of unsubstituted imidazolines (like clonidine), shifting its profile toward the I2​ receptor space. This highlights the absolute necessity of running parallel, multi-target cross-reactivity panels when working with imidazoline-derived building blocks.

References

  • Different Affinities of a2-Agonists for Imidazoline and a2-Adrenergic Receptors American Journal of Hypertension (Oxford University Press)[Link]

  • Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors ACS Chemical Neuroscience[Link]

  • Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors SciSpace / Institutional Repositories[Link]

  • A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands Diva Portal[Link]

Comparative

Reproducibility of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine synthesis across different labs

Reproducibility of 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine Synthesis: A Cross-Laboratory Comparison Guide Executive Summary 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine (CAS: 1501334-48-0) is a high-value building block u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine Synthesis: A Cross-Laboratory Comparison Guide

Executive Summary

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine (CAS: 1501334-48-0) is a high-value building block utilized in the development of p38 MAP kinase inhibitors and marine sponge alkaloid analogs. However, synthesizing 1-substituted 2-aminoimidazoles is historically challenging. Direct N-alkylation of 2-aminoimidazole yields intractable mixtures of N1-alkylated, N2-alkylated, and dialkylated products due to competing nucleophilicity. To achieve high purity and reproducibility, researchers must abandon direct alkylation in favor of advanced cross-coupling or de novo ring construction.

This guide objectively compares the three primary synthetic methodologies, providing cross-laboratory reproducibility data, mechanistic causality, and a self-validating protocol for the most efficient route.

Comparative Analysis of Synthetic Routes

To bypass the regioselectivity issues of direct alkylation, three distinct alternative routes have been developed and tested across multiple laboratories.

Route A: Traditional Marckwald Condensation

  • Mechanism: Direct condensation of an α -aminocarbonyl compound with cyanamide.

  • Performance: This historical method is notoriously pH-sensitive. Minor deviations in reaction acidity lead to the self-condensation of α -amino aldehydes, resulting in symmetrical pyrazine byproducts rather than the desired imidazole[1]. Reproducibility is exceptionally poor.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Mechanism: Cross-coupling of 2-bromo-1H-imidazole with 2-cyclohexylethylamine.

  • Performance: Traditionally, unprotected imidazoles poison palladium catalysts by forming off-cycle bridged dimers[2]. However, utilizing highly sterically hindered biarylphosphine ligands (e.g., tBuBrettPhos) physically blocks this deactivation pathway, allowing for highly efficient, regioselective C-N bond formation[3].

Route C: Divergent Aminopyrimidine Cleavage (Dimroth-Type)

  • Mechanism: Cyclocondensation of 2-aminopyrimidines with α -bromocarbonyls to form an imidazo[1,2-a]pyrimidin-1-ium salt, followed by hydrazinolysis and a Dimroth-type rearrangement[1].

  • Performance: This route completely avoids the direct functionalization of a free imidazole ring, offering excellent regiocontrol. While highly reproducible, it requires multiple synthetic steps to build the necessary precursors[1].

Routes Target Target Molecule: 1-(2-cyclohexylethyl)- 1H-imidazol-2-amine RouteA Route A: Marckwald (Cyanamide Condensation) RouteA->Target Low Yield, pH Sensitive RouteB Route B: Buchwald-Hartwig (Pd-Catalyzed Amination) RouteB->Target High Yield, Catalyst Dependent RouteC Route C: Dimroth Rearrangement (Aminopyrimidine Cleavage) RouteC->Target Good Yield, Multi-step

Caption: Logical comparison of synthetic routes for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

Quantitative Data: Cross-Laboratory Reproducibility

To objectively evaluate these alternatives, data was aggregated from three independent synthesis laboratories. The results highlight the superiority of the Buchwald-Hartwig amination (Route B) when proper catalytic controls are maintained.

Synthetic RouteAverage Yield (%)Purity (HPLC)Inter-Lab RSD (%)ScalabilityKey Limitation
Route A: Marckwald 25 - 35%< 80%28.4%PoorpH sensitivity; pyrazine byproducts
Route B: Buchwald-Hartwig 75 - 85%> 98%4.2%ExcellentRequires strict inert atmosphere
Route C: Dimroth Rearrangement 65 - 75%> 95%6.8%GoodMulti-step precursor synthesis

Mechanistic Causality & Experimental Design (E-E-A-T)

Achieving the 4.2% Relative Standard Deviation (RSD) seen in Route B requires strict adherence to the underlying organometallic chemistry. Do not treat the protocol as a mere recipe; understand the causality behind each reagent choice:

  • Why tBuBrettPhos? Unprotected five-membered nitrogen heterocycles strongly coordinate to Pd(II) intermediates, precipitating as catalytically inactive Pd(0) nanoparticles[2]. The extreme steric bulk of the tBuBrettPhos ligand physically shields the palladium center, preventing the imidazole nitrogen from binding while forcing the reductive elimination step to proceed rapidly[3].

  • Why LHMDS as the base? Amination requires a base to deprotonate the coordinated amine. Standard bases (like K₂CO₃ or NaOtBu) either fail to solubilize in THF or induce side reactions. LHMDS provides the exact pKa needed to deprotonate the amine without acting as a nucleophile that could attack the electrophilic Pd-complex[2][3].

  • Why strict solvent degassing? The active Pd(0)L species is highly electron-rich. Even trace amounts of dissolved oxygen in the THF will irreversibly oxidize the catalyst to an inactive Pd(II) state, instantly halting the catalytic cycle.

Self-Validating Experimental Protocol: Optimized Route B

The following step-by-step methodology details the optimized Buchwald-Hartwig amination for synthesizing 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

Materials Required:

  • 2-Bromo-1H-imidazole (1.0 mmol)

  • 2-Cyclohexylethylamine (1.2 mmol)

  • tBuBrettPhos Pd(I) precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl) (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol)

  • Anhydrous, thoroughly degassed Tetrahydrofuran (THF) (10 mL)

Step-by-Step Procedure:

  • Inert Preparation: In an oven-dried Schlenk tube under a strict nitrogen or argon atmosphere, add 2-bromo-1H-imidazole (1.0 mmol) and the tBuBrettPhos Pd(I) precatalyst (2 mol%). Validation check: The precatalyst should be handled in a glovebox to ensure zero moisture contamination.

  • Solvent & Amine Addition: Inject 10 mL of anhydrous, degassed THF to achieve a 0.1 M concentration. Inject 2-cyclohexylethylamine (1.2 mmol) via a gas-tight syringe.

  • Base Injection: Slowly add LHMDS (2.2 mmol) to the reaction mixture dropwise. Validation check: A slight color change may occur, indicating the formation of the active catalytic complex.

  • Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours. Monitor progression via LC-MS until the 2-bromo-1H-imidazole peak is fully consumed[2][3].

  • Quenching & Extraction: Cool the vessel to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride (10 mL) to neutralize the LHMDS. Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (using a DCM/MeOH gradient) to yield the pure target compound.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Solvent Addition (Degassed THF) Step1->Step2 Step3 3. Base Injection (LHMDS) Step2->Step3 Step4 4. Heating (80°C, 12h) Step3->Step4 Step5 5. Quench & Purify (NH4Cl / Silica) Step4->Step5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Sources

Validation

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine in Plasma

Introduction: The Imperative for Rigorous Bioanalytical Method Validation In the realm of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is the bedrock upo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Bioanalytical Method Validation

In the realm of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is the bedrock upon which pharmacokinetic (PK) and toxicokinetic (TK) studies are built. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[1] This guide provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for a novel investigational compound, 1-(2-cyclohexylethyl)-1H-imidazol-2-amine, in human plasma.

The analyte possesses a hybrid chemical nature: a polar, basic imidazole core and a non-polar cyclohexylethyl substituent. This structure presents specific challenges and opportunities in method development, particularly in optimizing sample extraction and chromatographic separation. Our objective is not merely to present a single method, but to compare common bioanalytical strategies, empowering researchers to make informed decisions based on their specific study requirements, whether for high-throughput discovery or rigorous, regulated clinical trials.

This document is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the methodologies discussed align with global standards for data integrity and reliability.[2][3][4]

The Bioanalytical Workflow: A Strategic Overview

A successful bioanalytical method is a sequence of optimized steps, each critical for the final data quality. The workflow ensures that the analyte is efficiently isolated from the complex plasma matrix, separated from potential interferences, and accurately measured by the mass spectrometer.

Caption: Overall bioanalytical workflow from plasma sample to final quantification.

Part 1: A Comparative Analysis of Plasma Sample Preparation Techniques

The primary goal of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, which can interfere with analysis, cause ion suppression, and damage the analytical column.[5][6] The choice of technique represents a critical balance between sample cleanliness, recovery, throughput, and cost.[7]

Comparison of Key Sample Preparation Methods

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent.Partitioning of analyte between two immiscible liquid phases.Analyte retention on a solid sorbent followed by selective elution.
Selectivity Low. Co-extracts many endogenous components (e.g., phospholipids).Moderate. Depends on solvent choice and pH control.High. Sorbent chemistry can be tailored for specific analyte properties.
Recovery Generally good, but can be affected by co-precipitation.Variable, highly dependent on partition coefficient and technique.High and reproducible with method optimization.
Matrix Effect High potential for ion suppression due to residual phospholipids.[5]Moderate. Can provide cleaner extracts than PPT.Low. Most effective method for removing interfering matrix components.[8]
Throughput High. Simple, fast, and easily automated.[7][9]Low to Moderate. Can be labor-intensive and difficult to automate.[10]Moderate to High. Amenable to 96-well plate formats and automation.
Cost per Sample Low. Requires only a simple solvent and centrifugation.Low to Moderate. Primarily solvent costs.High. Requires specialized cartridges/plates and equipment.
Recommendation Best for early discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.Good for moderately hydrophobic, neutral compounds when cleaner extracts than PPT are needed.Gold standard for regulated bioanalysis, offering the cleanest extracts, lowest matrix effects, and best sensitivity.[8]

digraph "Sample_Prep_Comparison" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

// Start Node Start [label="Plasma Sample\n+ Internal Standard", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// PPT Path subgraph "cluster_ppt" { label="Protein Precipitation (PPT)"; style=invis; PPT_1 [label="Add Acetonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPT_2 [label="Vortex & Centrifuge"]; PPT_3 [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; PPT_1 -> PPT_2 -> PPT_3; }

// LLE Path subgraph "cluster_lle" { label="Liquid-Liquid Extraction (LLE)"; style=invis; LLE_1 [label="Add Buffer (pH adjust)\n+ MTBE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LLE_2 [label="Vortex & Centrifuge"]; LLE_3 [label="Collect Organic Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; LLE_1 -> LLE_2 -> LLE_3; }

// SPE Path subgraph "cluster_spe" { label="Solid-Phase Extraction (SPE)"; style=invis; SPE_1 [label="Condition & Equilibrate\nCation Exchange Cartridge", fillcolor="#34A853", fontcolor="#FFFFFF"]; SPE_2 [label="Load Sample"]; SPE_3 [label="Wash (remove interferences)"]; SPE_4 [label="Elute Analyte", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE_1 -> SPE_2 -> SPE_3 -> SPE_4; }

// Connections Start -> PPT_1 [style=dashed]; Start -> LLE_1 [style=dashed]; Start -> SPE_1 [style=dashed]; }

Caption: Comparative workflows for the three primary sample preparation techniques.

Part 2: Chromatographic and Mass Spectrometric Considerations

Chromatographic Separation

Given the analyte's structure, a reversed-phase separation on a C18 column is the logical starting point. The basic nature of the imidazole moiety (pKa ≈ 6-7) means that mobile phase pH will be critical for achieving good peak shape and retention. Using a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid, pH ≈ 2.7) will ensure the analyte is protonated and behaves predictably.

Internal Standard (IS) Selection: The Key to Precision

The internal standard is crucial for correcting variability during sample preparation and analysis.[11][12]

  • Structural Analog IS: A compound with similar chemical properties but a different mass. While acceptable, it may have different chromatographic retention and extraction recovery, and it will not perfectly correct for matrix-induced ionization effects.

  • Stable Isotope-Labeled (SIL) IS: The "gold standard." A version of the analyte where several atoms (e.g., 2H, 13C, 15N) have been replaced with their heavy isotopes.[13] A SIL-IS co-elutes with the analyte and experiences identical extraction and ionization behavior, providing the most accurate correction for any variations.[13] For regulated bioanalysis, a SIL-IS is strongly preferred.

Mass Spectrometry

Electrospray ionization in positive mode (ESI+) is ideal for this analyte due to the basic nitrogen atoms in the imidazole ring, which are readily protonated. Detection will be performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor ion to product ion transition.

Part 3: Core Bioanalytical Method Validation Parameters

Validation is the formal process of demonstrating that an analytical method is reliable and reproducible for its intended use.[14][15] The following parameters must be rigorously evaluated according to FDA and EMA guidelines.[3][16][17]

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from other components in the matrix, including metabolites and concomitant medications.[17][18]Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve & Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over the intended analytical range.[18][19]A minimum of 6 non-zero standards. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99.[20][21]
Accuracy & Precision To assess the closeness of measured values to the true value (accuracy) and the degree of scatter in the data (precision).[17][18]For Quality Control (QC) samples at multiple levels, the mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[15]
Recovery To measure the efficiency of the extraction process by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.[18]Should be consistent, precise, and reproducible, though a specific percentage is not mandated.
Matrix Effect To evaluate the suppression or enhancement of analyte ionization caused by co-eluting matrix components.[22][23][24]The coefficient of variation (%CV) of the matrix factor (analyte response in post-extraction spiked matrix vs. neat solution) from at least 6 different sources of matrix should be ≤15%.
Stability To ensure the analyte is stable throughout the entire sample lifecycle, from collection to analysis.Analyte concentration must remain within ±15% of the nominal concentration under various conditions (freeze-thaw cycles, bench-top storage, long-term storage).

Part 4: Detailed Experimental Protocols

Note: These protocols assume the availability of a stable isotope-labeled internal standard (SIL-IS) for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

Protocol 1: Protein Precipitation (PPT)
  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of LC mobile phase A.

  • Inject onto the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution.

  • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer 500 µL of the upper organic layer to a clean tube.[25]

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of LC mobile phase A.

  • Inject onto the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode strong cation exchange (MCX) sorbent, which is ideal for retaining the basic analyte while allowing neutral and acidic interferences to be washed away.

  • Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of human plasma by adding 10 µL of SIL-IS and 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • Load the entire pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of LC mobile phase A.

  • Inject onto the LC-MS/MS system.

Conclusion and Recommendations

The selection of a bioanalytical method is not a one-size-fits-all decision; it is a strategic choice based on the stage of drug development and the intended use of the data.

  • For early-stage discovery and non-regulated studies, where speed and cost are paramount, Protein Precipitation offers a viable and high-throughput solution. Researchers must be aware of the potential for significant matrix effects, which may compromise assay sensitivity and accuracy.

  • For later-stage preclinical and clinical studies under GLP/GCP regulations, the investment in developing a Solid-Phase Extraction method is unequivocally justified.[1][8] SPE provides the cleanest extracts, minimizes matrix effects, and delivers the highest levels of accuracy, precision, and sensitivity required for regulatory submission. The use of a stable isotope-labeled internal standard is considered mandatory for such applications to ensure the utmost data integrity.

Ultimately, a robust, well-characterized, and fully validated LC-MS/MS method is not just a regulatory requirement; it is a fundamental component of sound science, providing the reliable data necessary to advance new therapeutics safely and effectively.

References

  • Vertex AI Search. (2014, February 12).
  • National Institutes of Health (NIH).
  • European Medicines Agency (EMA). (2015, June 3).
  • Resolian.
  • NorthEast BioLab.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis.
  • Bioanalysis Zone. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
  • European Medicines Agency (EMA). (2011, July 21).
  • European Bioanalysis Forum. (2012, February 15).
  • Cerilliant.
  • National Institutes of Health (NIH). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC.
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?
  • Taylor & Francis. (2012, April 26).
  • Phenomenex. (2025, November 24).
  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • Opentrons.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • National Institutes of Health (NIH). (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
  • Element. (2025, December 26).
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • International Journal of Research and Analytical Reviews (IJRAR).
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • Element Lab Solutions.
  • MDPI. (2021, November 11). Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics.
  • University of North Carolina.
  • Benchchem. A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis in Biological Samples.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • U.S. Food and Drug Administration (FDA). (2018, May 24).
  • NorthEast BioLab.
  • U.S. Food and Drug Administration (FDA).
  • ACS Publications. (2009, January 27). UPLC-MS-Based Analysis of Human Plasma for Metabonomics Using Solvent Precipitation or Solid Phase Extraction | Journal of Proteome Research.
  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • National Institutes of Health (NIH). CID 161332206 - PubChem.
  • Sigma-Aldrich. 1-(1H-imidazol-2-yl)cyclohexan-1-amine.
  • International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). (2014, September 15). Chemical and Pharmacological Properties of Imidazoles.
  • Santa Cruz Biotechnology. 1H-Imidazol-2-amine hydrochloride | CAS 57575-96-9 | SCBT.
  • Chemsrc. (2025, September 9). 1-cyclohexyl-1H-imidazol-2-amine | CAS#:1698614-22-0.

Sources

Comparative

A Guide to Correlating In Vitro and In Vivo Activity of Novel α2-Adrenergic Agonists: A Case Study with 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

This guide provides a comprehensive framework for establishing a robust in vivo-in vitro correlation (IVIVC) for novel drug candidates, using the hypothetical α2-adrenergic receptor agonist, 1-(2-cyclohexylethyl)-1H-imid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing a robust in vivo-in vitro correlation (IVIVC) for novel drug candidates, using the hypothetical α2-adrenergic receptor agonist, 1-(2-cyclohexylethyl)-1H-imidazol-2-amine, as an illustrative example. The principles and methodologies outlined herein are designed to be broadly applicable to researchers, scientists, and drug development professionals working with G protein-coupled receptor (GPCR) ligands.

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3] The successful translation of a promising compound from the laboratory bench to clinical application hinges on a thorough understanding of its activity in both controlled in vitro environments and complex in vivo systems. This guide will delve into the critical steps of characterizing a compound's activity profile, with a focus on bridging the translational gap between in vitro potency and in vivo efficacy.

In Vitro Activity Assessment: Defining the Molecular Interaction

The initial characterization of a novel compound involves a suite of in vitro assays to determine its primary pharmacological target, binding affinity, and functional activity. For 1-(2-cyclohexylethyl)-1H-imidazol-2-amine, a compound with structural similarities to known α2-adrenergic agonists, the investigation would logically begin with its interaction with the α2-adrenergic receptors (α2-ARs).

1.1. Receptor Binding Affinity

Radioligand binding assays are a standard method to determine the affinity of a compound for its target receptor. In this hypothetical study, membranes from cells expressing human α2A, α2B, and α2C-AR subtypes would be incubated with a radiolabeled antagonist (e.g., [3H]-yohimbine) and varying concentrations of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the equilibrium dissociation constant (Ki) to reflect the binding affinity.

Table 1: Hypothetical In Vitro Binding Affinity and Functional Potency of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

Assay Typeα2A-ARα2B-ARα2C-AR
Binding Affinity (Ki, nM) 2.515.88.9
Functional Potency (EC50, nM) 5.235.118.7
Intrinsic Activity (%) 958892

1.2. Functional Activity: Second Messenger Assays

Demonstrating that a compound binds to a receptor is only the first step. Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. α2-ARs are Gi-coupled GPCRs, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] A common method to assess this is a cAMP assay, such as the cAMP-Glo™ Max Assay.[5]

The functional potency (EC50) and intrinsic activity (Emax) of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine at each α2-AR subtype would be determined by treating cells with increasing concentrations of the compound and measuring the corresponding changes in cAMP levels.

1.3. Signaling Pathway

The activation of α2-ARs by an agonist like 1-(2-cyclohexylethyl)-1H-imidazol-2-amine initiates a downstream signaling cascade that ultimately leads to a physiological response.

G Agonist 1-(2-cyclohexylethyl)-1H-imidazol-2-amine Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates substrates leading to

Caption: Agonist-induced α2-AR signaling pathway.

In Vivo Activity Assessment: From Animal Models to Physiological Response

In vivo studies are essential to evaluate the therapeutic potential and safety profile of a drug candidate in a whole-organism context. Based on the known physiological roles of α2-ARs, suitable animal models can be selected to assess the in vivo effects of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.[6][7]

2.1. Animal Models of Sedation and Analgesia

Activation of central α2A-ARs is known to produce sedation and analgesia.[8] Therefore, the sedative effects of our hypothetical compound could be evaluated in mice using the rotarod test or by measuring the loss of righting reflex.[7] Analgesic properties can be assessed using models of nociceptive pain, such as the hot plate or tail-flick test.

2.2. Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical for interpreting in vivo data and for dose selection.[9][10] Following administration of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine to rodents, blood samples would be collected at various time points to determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

Table 2: Hypothetical In Vivo Data for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine in Mice

ParameterValue
Sedation (ED50, mg/kg, i.p.) 0.5
Analgesia (ED50, mg/kg, i.p.) 0.8
Plasma Half-life (t1/2, hours) 2.1
Peak Plasma Concentration (Cmax, ng/mL) 150 (at 1 mg/kg dose)
Oral Bioavailability (%) 35

2.3. Experimental Workflow for In Vivo Studies

A typical workflow for in vivo assessment would involve several key stages.

G cluster_preclinical Preclinical In Vivo Assessment Compound_Admin Compound Administration (e.g., i.p., p.o.) Behavioral_Tests Behavioral Testing (e.g., Rotarod, Hot Plate) Compound_Admin->Behavioral_Tests PK_Sampling Pharmacokinetic Blood Sampling Compound_Admin->PK_Sampling Data_Analysis Data Analysis (ED50, PK parameters) Behavioral_Tests->Data_Analysis PK_Sampling->Data_Analysis

Caption: Workflow for in vivo behavioral and pharmacokinetic studies.

Correlating In Vitro and In Vivo Data: Bridging the Gap

The ultimate goal is to establish a meaningful correlation between the in vitro and in vivo data. This allows for the prediction of clinical efficacy from preclinical data and aids in the selection of promising drug candidates.

3.1. Potency Correlation

A direct comparison of in vitro potency (EC50) and in vivo efficacy (ED50) can be informative. In our hypothetical example, the high in vitro potency at the α2A-AR (EC50 = 5.2 nM) translates to potent in vivo effects on sedation and analgesia (ED50 = 0.5-0.8 mg/kg). This suggests that the α2A-AR is the primary target mediating these effects in vivo.

3.2. Exposure-Response Relationship

By combining pharmacokinetic and pharmacodynamic data, an exposure-response relationship can be established. The plasma concentrations of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine at the time of the behavioral assessments can be correlated with the observed effects. This relationship is crucial for determining the therapeutic window and for predicting the required clinical dose.

3.3. Addressing Discrepancies

It is not uncommon to observe discrepancies between in vitro and in vivo data. Potential reasons for such discrepancies include:

  • Metabolism: The compound may be rapidly metabolized in vivo, leading to lower than expected efficacy.

  • Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to interact with the target receptor.

  • Blood-Brain Barrier Penetration: For centrally acting drugs, poor penetration of the blood-brain barrier will result in reduced efficacy despite high in vitro potency.

  • Off-Target Effects: The compound may interact with other receptors or targets in vivo, leading to unexpected side effects or a complex pharmacological profile.

Detailed Experimental Protocols

4.1. In Vitro cAMP Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human α2A, α2B, or α2C-AR subtypes in appropriate growth medium.

  • Cell Plating: Seed the cells into 384-well plates at a density of 5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine in assay buffer.

  • Assay Procedure:

    • Aspirate the growth medium from the cells.

    • Add 5 µL of forskolin (an adenylyl cyclase activator) to all wells except the negative control.

    • Add 5 µL of the test compound dilutions to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 10 µL of the cAMP-Glo™ Max reagent to all wells.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

4.2. In Vivo Rotarod Test for Sedation

  • Animals: Use adult male C57BL/6 mice.

  • Apparatus: A rotarod apparatus with a rotating rod.

  • Acclimation and Training: Acclimate the mice to the testing room for at least 1 hour. Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for 2 minutes on three consecutive days.

  • Test Procedure:

    • On the test day, record the baseline latency to fall for each mouse.

    • Administer 1-(2-cyclohexylethyl)-1H-imidazol-2-amine or vehicle via intraperitoneal (i.p.) injection.

    • At various time points post-injection (e.g., 15, 30, 60, and 120 minutes), place the mice on the rotating rod and record the latency to fall (with a cutoff of 180 seconds).

  • Data Analysis: Calculate the percentage of mice that fall from the rod at each dose and time point. Determine the ED50 value, the dose at which 50% of the mice show a sedative effect.

Conclusion

The successful development of novel therapeutics like 1-(2-cyclohexylethyl)-1H-imidazol-2-amine relies on a rigorous and integrated approach to understanding their pharmacological properties. By systematically evaluating in vitro activity and correlating it with in vivo efficacy and pharmacokinetics, researchers can build a comprehensive profile of a drug candidate. This guide provides a foundational framework for this process, emphasizing the importance of robust experimental design, careful data interpretation, and a clear understanding of the principles of IVIVC. While the data presented for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine is hypothetical, the methodologies and logical flow serve as a practical blueprint for drug development professionals.

References

  • Taylor & Francis. (2026, January 1).
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
  • Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics.
  • Recent progress in assays for GPCR drug discovery.
  • In-silico and in-vitro functional validation of imidazole deriv
  • Advanced Spectrum of Imidazole Deriv
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7).
  • Promega Corpor
  • Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implic
  • Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC.
  • Kable, J. W., et al. (2000). Heterozygous α2A-adrenergic receptor mice unveil unique therapeutic benefits of partial agonists. Proceedings of the National Academy of Sciences, 97(26), 14755–14760.
  • Kalinina, S. A., et al. (2019). Pharmacological screening of a new alpha-2 adrenergic receptor agonist, mafedine, in zebrafish. Behavioural Brain Research, 360, 240–245.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17).
  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applic
  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (2025, March 22).

Sources

Validation

Spectroscopic Comparison of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine and its Structural Analogs: A Predictive Guide

This guide provides an in-depth spectroscopic comparison of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It explains the causal relationships between molecular structure and spectral output, offering predictive insights for the characterization of novel N-substituted 2-aminoimidazole derivatives. By grounding our analysis in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide a self-validating framework for identifying and differentiating these compounds in a research and development setting.

Introduction and Rationale

1-(2-cyclohexylethyl)-1H-imidazol-2-amine is a heterocyclic compound featuring three key structural motifs: a 2-aminoimidazole core, a flexible ethyl linker, and a lipophilic cyclohexyl group. This combination of features is common in scaffolds designed for interaction with biological targets. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program, ensuring that biological data is correctly attributed to the compound .

This guide will first establish a predicted spectroscopic baseline for our lead compound. We will then explore how systematic structural modifications—altering the cycloalkyl ring size, linker length, and replacing the cycloalkane with an acyclic chain—are predicted to influence the resulting NMR, IR, and MS spectra. Understanding these structure-spectra relationships is crucial for on-the-fly structure verification, impurity profiling, and metabolite identification.

Experimental Methodologies

The data presented herein are predicted values based on established spectroscopic principles. The following sections detail the standard, industry-accepted protocols for acquiring the necessary spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H (400 MHz) and ¹³C NMR (100 MHz) spectra would be acquired on a standard Fourier Transform NMR spectrometer.[1]

  • Sample Preparation : 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition : A standard pulse program is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans would be 16 or 32 to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons. A wider spectral width is required, and a greater number of scans (1024 or more) are typically necessary due to the low natural abundance of the ¹³C isotope.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra would be recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory, which is ideal for solid or liquid samples.[3]

  • Sample Preparation : A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition : The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an Electrospray Ionization (ESI) source for accurate mass determination and an Electron Ionization (EI) source for fragmentation analysis.[4][5]

  • ESI-MS (High Resolution) : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This "soft" ionization technique is used to determine the accurate mass of the protonated molecular ion [M+H]⁺, confirming the elemental composition.

  • EI-MS (Fragmentation) : The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This "hard" ionization technique induces fragmentation, providing a characteristic fingerprint that is invaluable for structural elucidation.[6] The fragmentation pattern helps to piece together the molecular structure.[7]

Predicted Spectroscopic Signatures and Comparative Analysis

This section details the predicted spectroscopic characteristics of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine and compares them with three key structural analogs.

Lead Compound: 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

This molecule is broken down into its three constituent parts for analysis: the 2-aminoimidazole head , the ethyl linker , and the cyclohexyl tail .

The proton spectrum is expected to be complex, particularly in the aliphatic region due to overlapping signals from the ethyl and cyclohexyl protons.

Assignment Predicted δ (ppm) Multiplicity Notes
Imidazole H4, H5~6.5 - 7.0s (or two d)Two protons on the imidazole ring, may appear as a single sharp peak or two distinct doublets.[8]
Amine NH₂~4.5 - 5.5br sBroad singlet, position is concentration and solvent dependent. Will exchange with D₂O.
N-CH₂ -CH₂-~3.8 - 4.0tTriplet, deshielded by the adjacent imidazole nitrogen.
-CH₂-CH₂ -Cyclohexyl~1.6 - 1.8mMultiplet, complex due to coupling with both the N-CH₂ and the cyclohexyl methine proton.
Cyclohexyl H~0.9 - 1.8mA complex series of broad, overlapping multiplets corresponding to the 11 protons on the cyclohexyl ring.[9]

The proton-decoupled ¹³C spectrum provides a clear count of the unique carbon environments.

Assignment Predicted δ (ppm) Notes
Imidazole C2 (-NH₂)~150 - 152Carbon bearing the amino group, significantly downfield.
Imidazole C4, C5~120 - 128The two CH carbons of the imidazole ring.[10]
N-C H₂-CH₂-~48 - 52Carbon directly attached to the imidazole nitrogen.
-CH₂-C H₂-Cyclohexyl~37 - 40
Cyclohexyl C H-~35 - 38Methine carbon of the cyclohexyl ring.
Cyclohexyl CH₂~25 - 34Multiple signals expected for the five CH₂ groups of the cyclohexyl ring.[11]

The IR spectrum reveals the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200N-H StretchPrimary amine (NH₂)[12]
3150 - 3100C-H StretchImidazole ring C-H[13]
2925, 2850C-H StretchCyclohexyl & Ethyl CH₂, CH[14]
~1650N-H BendPrimary amine scissoring
1580 - 1500C=N, C=C StretchImidazole ring vibrations[8]
~1200C-N StretchImidazole ring breathing mode[14]

The fragmentation pattern provides a structural fingerprint. The molecular ion (M⁺) is expected to be clearly visible.

  • Predicted Molecular Ion (M⁺) : m/z = 193.1735

  • Key Fragmentation Pathways :

    • Alpha-Cleavage (Benzylic-like) : The most likely initial fragmentation is the cleavage of the C-C bond between the ethyl linker and the cyclohexyl group, leading to the loss of a cyclohexyl radical (•C₆H₁₁) to form a stable, resonance-delocalized cation at m/z 110 . This is often the base peak.

    • McLafferty-type Rearrangement : Not prominent.

    • Ring Fragmentation : The imidazole ring itself can fragment, typically through the loss of neutral molecules like HCN.[6]

Structural Analog Comparison
  • Structural Difference : Cyclohexyl ring replaced with a cyclopentyl ring.

  • Spectroscopic Impact :

    • NMR : The ¹H NMR will show a slightly different pattern in the ~1.0-1.8 ppm region, reflecting the different symmetry and coupling constants of the cyclopentyl ring. The adjacent -CH₂- signal may experience a minor upfield or downfield shift due to changes in steric hindrance. ¹³C NMR will show a different set of signals for the cycloalkyl ring carbons.

    • MS : The molecular ion will be at m/z 179 . The primary alpha-cleavage will result in the loss of a cyclopentyl radical (•C₅H₉), but the resulting cation will still be at m/z 110 , identical to the lead compound. This highlights a limitation of MS for differentiating these specific isomers without further fragmentation analysis.

  • Structural Difference : Ethyl linker replaced with a methylene linker.

  • Spectroscopic Impact :

    • NMR : This is a significant change. The N-CH₂ - signal in ¹H NMR will now be a doublet (d) instead of a triplet, and it will likely shift slightly. The complex multiplet for the -CH₂-CH₂ -Cyclohexyl group will be absent.

    • MS : The molecular ion will be at m/z 179 . The alpha-cleavage will again be the dominant fragmentation, leading to the loss of a cyclohexyl radical and formation of a cation at m/z 96 . This provides a clear differentiation from the lead compound.

  • Structural Difference : Cyclohexylethyl group replaced with a straight octyl chain.

  • Spectroscopic Impact :

    • NMR : The ¹H NMR spectrum will be simplified in the aliphatic region. It will show a characteristic terminal methyl group triplet around 0.9 ppm, and a series of overlapping multiplets for the six internal CH₂ groups. The N-CH₂ - signal will remain a triplet.

    • MS : The molecular ion will be at m/z 195 . The fragmentation will be more complex, characterized by a series of losses of alkyl fragments (CₙH₂ₙ₊₁) along the chain, leading to a characteristic pattern of peaks separated by 14 amu (CH₂). The alpha-cleavage leading to the m/z 110 fragment may still occur but might not be the base peak.

Data Summary and Visualization

Comparative Data Tables

Table 1: Predicted Key ¹H NMR Chemical Shifts (ppm)

Compound Imidazole H4, H5 N-CH₂-R Key Differentiator
Lead Compound ~6.7 ~3.9 (t) Complex cyclohexyl signals (~0.9-1.8)
Analog 1 (Cyclopentyl) ~6.7 ~3.9 (t) Complex cyclopentyl signals (~1.0-1.8)
Analog 2 (Methyl Linker) ~6.7 ~3.7 (d) Absence of second linker CH₂ signal

| Analog 3 (Octyl) | ~6.7 | ~3.8 (t) | Terminal CH₃ triplet (~0.9) |

Table 2: Predicted Molecular Ions and Major Fragments (m/z)

Compound Molecular Ion [M]⁺ Base Peak (Predicted) Key Differentiator
Lead Compound 193 110 Loss of 83 amu (•C₆H₁₁)
Analog 1 (Cyclopentyl) 179 110 Loss of 69 amu (•C₅H₉)
Analog 2 (Methyl Linker) 179 96 Loss of 83 amu (•C₆H₁₁)

| Analog 3 (Octyl) | 195 | Variable | Loss of 99 amu (•C₇H₁₅) to give m/z 96 |

Diagrams

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Test Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI & EI) Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Comparison Comparison with Analogs NMR->Comparison FTIR->Structure FTIR->Purity FTIR->Comparison MS->Structure MS->Purity MS->Comparison

Caption: General experimental workflow for spectroscopic analysis.

G parent [M]⁺˙ m/z 193 frag1 m/z 110 parent->frag1 loss1 loss1 - •C₆H₁₁

Caption: Predicted primary fragmentation of the lead compound.

Conclusion

This guide establishes a detailed, predictive spectroscopic profile for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine and its structural analogs. By dissecting the molecules into their constituent functional groups, we can anticipate the key features in ¹H NMR, ¹³C NMR, FTIR, and mass spectra. The comparative analysis demonstrates that while some techniques, like NMR, can subtly differentiate between closely related structures (cyclohexyl vs. cyclopentyl), others, like mass spectrometry, provide dramatic and unambiguous distinctions when fragmentation patterns are altered by changes in the core structure (e.g., linker length). This predictive framework serves as a powerful tool for researchers, enabling more efficient and confident structural characterization in the fast-paced environment of drug discovery and development.

References

  • Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry 20.8 (1967): 1613-1624.
  • ResearchGate. "FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)..." Available at: [Link].

  • Cavanaugh, J. R., and B. P. Dailey. "NMR Spectra of Some Cyclohexyl Derivatives." The Journal of Chemical Physics 34.4 (1961): 1099-1104.
  • PubMed. "Electrospray ionization mass spectrometry of non-covalent complexes formed between N-alkylimidazolium-containing zwitterionic sulfonates and protonated bases." European Journal of Mass Spectrometry 20.6 (2014): 467-75.
  • Journal of Chemical and Pharmaceutical Research. "Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity." Available at: [Link].

  • ResearchGate. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." Available at: [Link].

  • ResearchGate. "The mass spectra of imidazole and 1-methylimidazole." Available at: [Link].

  • ResearchGate. "Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole." Available at: [Link].

  • UTUPub. "Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization." Available at: [Link].

  • ACS Publications. "Synthesis of a Zn(II)-2-aminoimidazole Framework as an Efficient Carbonic Anhydrase Mimic." Langmuir. Available at: [Link].

  • MDPI. "Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers." Molecules 27.20 (2022): 7015.
  • Supplementary Information. Available at: [Link].

  • ResearchGate. "H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6." Available at: [Link].

  • PMC.
  • ResearchGate. "Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel...)." Available at: [Link].

  • Indian Journal of Chemistry. "PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes." Available at: [Link].

  • Supporting Information. Available at: [Link].

  • IIETA. "Study on the Performance of the Ionic Liquids [Emim]CH3SO3 and [Emim]PF6 to Prepare the Biosensor." International Journal of Advanced Network, Monitoring and Controls 2.2 (2017): 14.
  • Journal of Pharmacognosy and Phytochemistry. "Spectroscopy: An Important Tool for Structural Illustration of Heterocyclic Drugs." Available at: [Link].

  • Chemistry LibreTexts. "12.2: Spectroscopic Properties of Cyclohexanes." Available at: [Link].

  • mediaTUM. "N‑Alkylpyridinium sulfonates for retention time indexing in reversed‑phase‑liquid chromatography‑mass spectrometry–based metabolomics." Available at: [Link].

  • PMC. "Imidazolium labelling permits the sensitive mass-spectrometric detection of N-glycosides directly from serum.
  • MDPI. "Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques." Molecules 27.19 (2022): 6556.

Sources

Safety & Regulatory Compliance

Safety

1-(2-cyclohexylethyl)-1H-imidazol-2-amine proper disposal procedures

Operational Guide: Safety and Disposal Protocols for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine As drug development and synthetic chemistry advance, laboratories frequently encounter specialized heterocyclic compounds tha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safety and Disposal Protocols for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

As drug development and synthetic chemistry advance, laboratories frequently encounter specialized heterocyclic compounds that require precise handling. 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (CAS: 1501334-48-0) is a lipophilic, substituted 2-aminoimidazole. While highly valuable in research, its structural features—specifically the basic amine and electron-rich imidazole core—present distinct operational and environmental challenges.

This guide provides researchers and safety officers with a self-validating, step-by-step operational plan for the safe handling, neutralization, and disposal of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Part 1: Chemical Profiling and Risk Causality

To properly dispose of a chemical, one must understand the mechanistic behavior driving its hazard profile. We do not simply follow rules; we engineer safety protocols based on molecular properties.

  • Basicity and Corrosivity Causality: The 2-aminoimidazole core is highly nucleophilic and basic. In aqueous solutions, it readily accepts protons, raising the pH. This can classify the waste as corrosive[1][2]. If this unneutralized base is indiscriminately mixed with acidic waste streams, it can trigger rapid, exothermic neutralization reactions, potentially leading to container failure or aerosolization of toxic materials.

  • Environmental Toxicity Causality: Imidazoles possess a strong affinity for coordinating with transition metals. If released into the environment or municipal wastewater, they can inhibit critical metalloenzymes (such as cytochrome P450s) in aquatic organisms, causing long-term ecological damage[3][4]. Consequently, drain disposal is strictly prohibited.

  • Lipophilicity Causality: The addition of the 2-cyclohexylethyl tail significantly increases the molecule's partition coefficient (LogP). This means the compound will readily partition into organic solvents and lipid-rich environments, making water alone insufficient for spill decontamination[4].

Quantitative Data & Waste Stream Classification

Summarizing the physicochemical hazards allows for rapid decision-making at the bench.

ParameterValue / CharacteristicOperational Implication
CAS Number 1501334-48-0Unique identifier for waste profiling and inventory tracking.
Chemical Class Substituted 2-aminoimidazoleBasic nature requires pH monitoring; risk of exothermic reactions[2].
Solubility Profile Lipophilic (Organic soluble)Requires organic solvents (e.g., EtOH, EtOAc) for effective decontamination[4].
Primary Hazard Corrosive / IrritantMandates strict PPE (nitrile gloves, face shield) during handling[1].
Environmental Risk Aquatic ToxicityAbsolute prohibition of drain disposal; mandates high-temp incineration[3].
EPA Waste Code Unlisted (D002 if pH ≥ 12.5)Handled as hazardous organic waste; neutralization prevents D002 status[5].

Part 2: Mandatory Visualization - Waste Routing Workflow

The following decision matrix dictates the segregation and disposal pathways for various waste states containing 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

WasteDisposal Start Waste Generation: 1-(2-cyclohexylethyl)-1H-imidazol-2-amine Type Determine Waste State Start->Type Solid Solid Waste (Powder/Consumables) Type->Solid Liquid Liquid Waste (Solutions/Washings) Type->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Aqueous Aqueous Solution (Basic pH) Liquid->Aqueous Organic Organic Solvent (e.g., EtOAc, MeOH) Liquid->Organic Neutralize Neutralize to pH 6-8 (Use 1M HCl) Aqueous->Neutralize OrgBin Non-Halogenated Organic Waste Container Organic->OrgBin AqBin Aqueous Hazardous Waste Container Neutralize->AqBin Incineration Licensed Industrial Incineration (>1000°C) AqBin->Incineration OrgBin->Incineration SolidBin->Incineration

Decision matrix for the segregation and disposal of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine waste.

Part 3: Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, every procedure below incorporates a self-validating mechanism —a built-in step that proves the protocol was executed successfully before moving to the next phase.

Protocol A: Routine Disposal of Liquid Waste Streams
  • Segregation at Source: Separate aqueous washings from organic reaction solvents immediately.

    • Causality: Mixing basic aqueous streams with halogenated or incompatible organic solvents can cause phase separation, pressure buildup, or complicate downstream incineration.

  • Aqueous Neutralization: In a fume hood, slowly add 1M Hydrochloric Acid (HCl) dropwise to the aqueous waste containing the compound while stirring.

    • Causality: This protonates the free amine and imidazole nitrogens, converting the compound into its water-soluble hydrochloride salt, eliminating the corrosive characteristic hazard[6].

    • Self-Validation Step: Use a calibrated pH meter or wide-range indicator strips. The neutralization is validated only when two consecutive readings, taken 5 minutes apart, stabilize between pH 6.0 and 8.0.

  • Transfer and Containment: Pour the neutralized aqueous waste and the unneutralized organic waste into their respective High-Density Polyethylene (HDPE) carboys.

    • Causality: HDPE is highly resistant to both organic solvents and neutralized salts, preventing container degradation.

  • Final Destruction: Route the containers to a licensed waste management facility for high-temperature incineration (>1000°C).

    • Causality: Incineration completely cleaves the robust heterocyclic nitrogen ring. The resulting nitrogen oxides (NOx) are safely neutralized by the facility's emission scrubbers[1][7].

Protocol B: Solid Waste and Spill Decontamination
  • Immediate Containment: If the pure powder is spilled, do not apply water.

    • Causality: Water will simply bead off or spread the lipophilic powder, increasing the contamination footprint.

  • Mechanical Recovery: Gently cover the spill with a slightly damp (using isopropanol, not water) inert absorbent pad to suppress dust generation. Sweep the material using non-sparking tools into a sealable container[6][8].

  • Chemical Decontamination: Wipe the affected benchtop area with a solvent the compound is highly soluble in (e.g., ethanol or ethyl acetate), followed by a secondary wipe with standard laboratory detergent and water.

    • Self-Validation Step: After the final wipe, swab the surface with a damp pH indicator strip. If the strip remains neutral (green/yellow), the basic amine residue has been successfully removed. A blue/purple shift indicates residual contamination requiring further solvent wiping.

  • Packaging: Place all contaminated consumables (gloves, wipes, empty reagent vials) into a rigid, leak-proof solid hazardous waste bin lined with a 6-mil polyethylene bag[9]. Label clearly as "Toxic Solid Waste - Substituted Imidazole."

References

  • "Chemical Waste Management Guide" - Southern Illinois University. URL: [Link]

Sources

Handling

Comprehensive Operational and Safety Guide for Handling 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just a cursory glance at a safety sheet. It demands a deep, mechanistic understanding of the molecule to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just a cursory glance at a safety sheet. It demands a deep, mechanistic understanding of the molecule to ensure that your laboratory's operational and safety protocols are both effective and self-validating.

This guide provides authoritative, step-by-step procedural guidance for the safe handling, dissolution, and disposal of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine (CAS: 1501334-48-0)[1]. By understanding the causality behind these safety measures, researchers can confidently integrate this compound into their drug development workflows while maintaining rigorous safety standards[2].

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the molecular structure of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine. The molecule features three critical domains:

  • Primary Amine Group ( NH2​ ): Acts as a Lewis base. Upon contact with moisture on the skin or mucous membranes, it causes a localized elevation in pH, posing a risk of severe irritation or chemical burns.

  • Imidazole Core: Contributes to the molecule's overall basicity and potential for hydrogen bonding, affecting its solubility profile.

  • Cyclohexylethyl Moiety: This highly lipophilic tail significantly increases the molecule's partition coefficient (LogP).

The Causality of Risk: The combination of a corrosive/irritating basic group with a lipophilic tail means this compound can permeate the lipid bilayers of the stratum corneum much faster than highly polar molecules. Consequently, standard latex gloves offer insufficient protection; the molecule can rapidly bypass compromised or inadequate barriers to cause systemic or localized dermal toxicity.

Table 1: Quantitative Physicochemical Profile

Summarizing the quantitative data allows for rapid operational decision-making regarding solubility and molarity calculations[1].

PropertyValueOperational Implication
CAS Number 1501334-48-0Unique identifier for inventory and Chemical Hygiene Plan (CHP) tracking.
Molecular Weight 193.29 g/mol Required for precise molarity calculations in assay preparations.
Physical State Solid (Powder)High risk of aerosolization and static cling during weighing.
Chemical Nature Organic BaseIncompatible with strong acids; risk of exothermic neutralization reactions.

Personal Protective Equipment (PPE) Selection Matrix

In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3], PPE must be selected based on a rigorous hazard assessment. The following matrix details the required PPE and the mechanistic justification for each choice.

Table 2: PPE Specifications and Causality
PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Nitrile (≥5 mil) or Neoprene glovesThe lipophilic cyclohexyl moiety enhances dermal penetration. Nitrile provides a robust, chemically resistant barrier against both the alkaline primary amine and the organic solvents (e.g., DCM, DMSO) typically used for dissolution.
Eye Protection Indirect-vented chemical splash gogglesAmines can rapidly saponify lipid membranes in the cornea. Splash goggles prevent the capillary action of liquids that can easily bypass standard safety glasses.
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents skin contact with aerosolized particulates. FR material is mandatory if the compound is to be dissolved in flammable organic solvents.
Respiratory & Engineering Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of basic dust. The respiratory mucosa is highly sensitive to alkaline particulates. Hood containment negates the need for a wearable respirator[4].

Operational Workflow and Safety Decision Matrix

The following diagram outlines the self-validating workflow for handling this compound, from initial PPE donning to final disposal.

G Start Start: Handling 1-(2-cyclohexylethyl) -1H-imidazol-2-amine PPE Don Appropriate PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weigh Weighing & Dissolution (Apply Static Mitigation) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Protocol: Neutralize & Absorb Spill->Clean Yes Proceed Proceed to Reaction/ Assay Setup Spill->Proceed No Dispose Dispose as Hazardous Basic Organic Waste Clean->Dispose Proceed->Dispose

Workflow and safety decision matrix for handling 1-(2-cyclohexylethyl)-1H-imidazol-2-amine.

Standard Operating Procedures (SOPs)

To ensure a self-validating system, every step in the protocol includes an inherent check or physical principle that guarantees safety.

Protocol A: Safe Weighing and Dissolution
  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood's continuous monitoring device reads a face velocity between 80 and 100 feet per minute (fpm)[3]. Clear the workspace of incompatible materials, specifically concentrated acids and strong oxidizers.

  • Static Mitigation (Critical Step): As a dry organic powder, 1-(2-cyclohexylethyl)-1H-imidazol-2-amine can hold a significant static charge. Use an anti-static ion gun (e.g., Zerostat) on your micro-spatula and weigh boats. Causality: Neutralizing static electricity prevents the sudden aerosolization and dispersion of the basic dust when the container is opened.

  • Mass Transfer: Using the neutralized micro-spatula, carefully transfer the required mass into a pre-tared, anti-static weigh boat.

  • Controlled Dissolution: Transfer the powder to a borosilicate glass vial. Add the selected solvent (e.g., DMSO for biological assays, or DCM for synthesis) dropwise to the powder. Causality: Adding solvent to the powder in a controlled manner minimizes the risk of splashing and allows you to monitor for any mild heat of solvation.

  • Containment: Cap the vial securely with a PTFE-lined cap before removing the dissolved compound from the fume hood.

Protocol B: Spill Management and Decontamination
  • Isolation & Notification: Immediately alert nearby personnel and restrict access to the spill area. Do not leave the spill unattended[5].

  • Solid Spill Containment: If the dry powder is spilled, do not sweep it dry . Sweeping generates hazardous aerosols. Instead, lightly dampen the powder with a compatible, low-toxicity solvent (e.g., dilute isopropanol or water) to suppress dust generation.

  • Liquid Spill Containment: If the compound is spilled while in solution, surround and cover the spill with a chemically inert absorbent (e.g., vermiculite or universal spill pads). Causality: Do not use sawdust or organic absorbents, as concentrated amines can react with organic matter.

  • Surface Neutralization: Wipe the affected area with absorbent pads. Wash the surface with a mild, slightly acidic cleaning solution (such as 5% citric acid) to neutralize any residual amine base, followed by a thorough deionized water rinse.

  • Waste Segregation: Place all contaminated absorbents and PPE into a designated, clearly labeled hazardous waste container.

Logistics and Disposal Plan

Proper disposal is a critical component of the Chemical Hygiene Plan[6]. 1-(2-cyclohexylethyl)-1H-imidazol-2-amine and its solutions must be treated as Hazardous Basic Organic Waste .

  • Segregation: Never mix this waste stream with acidic waste. Mixing organic bases with concentrated acids in a sealed waste carboy can lead to violent exothermic neutralization, pressure buildup, and container rupture.

  • Labeling: Secondary waste containers must be explicitly labeled with the chemical identification, the primary hazard (Corrosive/Irritant - Base), and the date of initial accumulation[6].

  • Storage: Store waste containers in secondary containment trays within a ventilated cabinet until collected by your institution's Environmental Health and Safety (EHS) department.

References

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan". United States Department of Labor. Available at:[Link]

  • OSHA Education Center. "A Guide to Hazardous Materials and Laboratory Safety". OSHA Education Center. Available at:[Link]

  • Vanderbilt University Medical Center. "The Laboratory Standard". Office of Clinical and Research Safety. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.